11-oxo-mogroside V (Standard)
Description
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGWHBLPUUKEJC-YMWSYRNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H100O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 11-oxo-mogroside V from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a derivative of the principal sweetening compound, mogroside V, it is of significant interest for its potent biological activities, including antioxidant, anti-tumor, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of 11-oxo-mogroside V, covering its biosynthesis, detailed protocols for its extraction, purification, and quantification, and its impact on key cellular signaling pathways. All quantitative data is presented in structured tables, and complex processes are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.
Biosynthesis of 11-oxo-mogroside V
The biosynthesis of mogrosides, including 11-oxo-mogroside V, is a complex, multi-step enzymatic process originating from the triterpene precursor, 2,3-oxidosqualene. The pathway involves cyclization, a series of oxidative modifications by cytochrome P450 (CYP450) enzymes, and subsequent glycosylation by UDP-glucosyltransferases (UGTs).[1]
A critical step in the formation of the mogrol backbone for both mogroside V and 11-oxo-mogroside V is the oxidation of the C-11 position of cucurbitadienol. The multifunctional cytochrome P450 enzyme, CYP87D18 , has been identified as the key catalyst for this reaction.[2][3] CYP87D18 oxidizes cucurbitadienol to produce both 11-hydroxy cucurbitadienol (the precursor to mogroside V) and 11-oxo-cucurbitadienol (the direct precursor to the 11-oxo-mogroside V aglycone).[2][3] This indicates that the ketone group at the C-11 position is established on the aglycone before the addition of glucose moieties. The resulting 11-oxo-mogrol is then sequentially glycosylated to yield 11-oxo-mogroside V.
References
The Biosynthesis of 11-Oxo-Mogroside V: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-oxo-mogroside V, a potent natural sweetener found in monk fruit (Siraitia grosvenorii). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data, and experimental methodologies crucial for understanding and potentially manipulating this valuable metabolic pathway.
Introduction
Mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit, have garnered significant interest as natural, zero-calorie sugar substitutes. Among them, mogroside V is a major sweet compound. Its oxidized form, 11-oxo-mogroside V, is also a significant component, contributing to the overall sweetness profile and possessing potential biological activities.[1][2] Understanding the intricate biosynthetic pathway of 11-oxo-mogroside V is paramount for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.
The biosynthesis of 11-oxo-mogroside V is a multi-step process involving five key enzyme families: squalene epoxidases (SQEs), triterpenoid synthases (specifically, cucurbitadienol synthase), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[3][4] This guide will dissect each stage of this pathway, presenting the available quantitative data and detailing the experimental protocols used to elucidate these complex biochemical transformations.
The Core Biosynthetic Pathway
The journey from the primary metabolite, squalene, to the complex glycoside, 11-oxo-mogroside V, involves a series of enzymatic modifications that build the characteristic cucurbitane skeleton and adorn it with hydroxyl and glucosyl moieties.
Formation of the Cucurbitadienol Skeleton
The pathway initiates with the cyclization of 2,3-oxidosqualene, a product of squalene epoxidase (SQE), to form the foundational triterpenoid skeleton, cucurbitadienol. This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[5][6]
Oxidation of the Cucurbitadienol Core
Following the formation of cucurbitadienol, a series of oxidation reactions occur, primarily at the C-11, C-24, and C-25 positions. The key enzyme in this stage is a multifunctional cytochrome P450, CYP87D18 . This enzyme is responsible for the critical C-11 oxidation of cucurbitadienol, leading to the formation of both 11-hydroxy cucurbitadienol and 11-oxo-cucurbitadienol .[4][7] The presence of the 11-oxo group is a defining feature of 11-oxo-mogroside V. Further hydroxylation at C-24 and C-25 is carried out by epoxide hydrolases, ultimately yielding the aglycone, mogrol .[8]
dot
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-oxo-mogroside V (CAS: 126105-11-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a prominent bioactive constituent of the monk fruit (Siraitia grosvenorii).[1][2] As a derivative of the major sweet component, mogroside V, this compound has garnered significant interest for its potent antioxidant and potential anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of 11-oxo-mogroside V, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing key biological pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties and Identification
11-oxo-mogroside V is a natural sweetener sourced from the fruit of Siraitia grosvenorii.[1] It is structurally characterized as a cucurbitane glycoside, a derivative of mogroside V.[5]
| Property | Value | Reference |
| CAS Number | 126105-11-1 | [5] |
| Molecular Formula | C₆₀H₁₀₀O₂₉ | [5] |
| Molecular Weight | 1285.4 g/mol | [5] |
| Purity | ≥95% (Commercially available) | [5] |
| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years | [5] |
Biological Activities and Quantitative Data
11-oxo-mogroside V exhibits a range of biological activities, with its antioxidant and anti-cancer effects being the most extensively studied.
Antioxidant Activity
11-oxo-mogroside V demonstrates significant free radical scavenging activity against various reactive oxygen species (ROS).[3][4] It also shows a remarkable ability to inhibit DNA damage induced by hydroxyl radicals.[6]
| Activity | EC₅₀ (µg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | [3][6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [3][6] |
| Hydroxyl (•OH) Radical Scavenging | 146.17 | [3][4] |
| •OH-induced DNA Damage Inhibition | 3.09 | [6] |
Anti-cancer and Chemopreventive Activity
11-oxo-mogroside V has shown potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a marker for potential anti-cancer activity.[3] It has also demonstrated inhibitory effects in a two-stage mouse skin carcinogenesis test.[4]
| Assay | Inhibition (%) at different molar ratios/TPA | Reference |
| EBV-EA Induction Inhibition | 91.2% (1000), 50.9% (500), 21.3% (100) | [3][6] |
Content in Monk Fruit Callus
The concentration of 11-oxo-mogroside V has been quantified in the mesocarp callus of monk fruit, suggesting potential for biotechnological production.[7]
| Sample | Concentration (mg/g Dry Weight) | Reference |
| Mesocarp Callus | 0.66 | [7] |
| Cell Suspension from Mesocarp Callus | 0.68 | [7] |
Experimental Protocols
Extraction and Purification of Mogrosides from Siraitia grosvenorii
This protocol outlines a general method for the extraction and purification of mogrosides, including 11-oxo-mogroside V, from dried monk fruit.[8]
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
HPLC system for analysis and purification
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix the dried monk fruit powder with deionized water at a 1:10 (w/v) ratio.[8]
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.[8]
-
Filter the mixture to separate the aqueous extract from the solid residue. The extraction process can be repeated on the residue to increase the yield.[8]
-
Combine the aqueous extracts.[8]
-
-
Initial Purification with Macroporous Resin:
-
Pass the combined aqueous extract through a column packed with pre-equilibrated macroporous resin.[8]
-
Wash the column with deionized water to remove sugars and other polar impurities.[8]
-
Elute the mogrosides from the resin using a 30-70% aqueous ethanol solution.[8]
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.[8]
-
-
Analysis and Final Purification:
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).[8]
-
Quantification of Antioxidant Activity (Chemiluminescence Method)
This protocol details the chemiluminescence (CL) method for determining the ROS scavenging activity of 11-oxo-mogroside V.[8]
Objective: To quantify the scavenging effect of 11-oxo-mogroside V on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Materials:
-
Purified 11-oxo-mogroside V sample
-
Luminol
-
Pyrogallol (for O₂⁻ generation)
-
H₂O₂ solution
-
FeSO₄-EDTA (for •OH generation)
-
Tris-HCl buffer
Methodology:
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-oxo-mogroside V sample.[8]
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.[8]
-
Immediately measure the chemiluminescence intensity.[8]
-
Calculate the percentage of scavenging by comparing the CL intensity of the sample to a control without the sample.[8]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Hydroxyl Radical (•OH) Scavenging:
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.[8]
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.[8]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of 11-oxo-mogroside V.[9]
Chromatographic System:
-
System: High-Performance Liquid Chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS).[9]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly used.
-
Detection: UV detector set at 210 nm or MS/MS detection.[9]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.[9]
Biosynthesis and Signaling Pathways
Simplified Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions, including epoxidation, cyclization, hydroxylation, and glycosylation.[10][11]
Anti-inflammatory Signaling Modulated by Mogroside V
Research on the closely related mogroside V provides a model for the potential anti-inflammatory mechanisms of 11-oxo-mogroside V. Mogroside V has been shown to counteract lipopolysaccharide (LPS)-induced inflammation by modulating key inflammatory signaling pathways.[8][12]
Experimental Workflow for Comparative Analysis
The following workflow illustrates a logical approach for comparing the effects of different processing methods, such as drying techniques, on the final content of 11-oxo-mogroside V in monk fruit.
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for 11-oxo-mogroside V is limited, studies on its precursor, mogroside V, provide valuable insights. Orally administered mogroside V undergoes microbial biotransformation in the colon, yielding bioactive metabolites.[1] It is suggested that mogrosides are minimally absorbed systemically and are primarily metabolized by intestinal flora to their aglycone, mogrol, and its mono- and diglucosides.[13] A study on mogroside V metabolism in rats identified numerous metabolites formed through deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[14]
Conclusion and Future Directions
11-oxo-mogroside V is a promising natural compound with significant antioxidant and potential anti-cancer activities. The methodologies for its extraction, purification, and quantification are well-established, facilitating further research. While the general biosynthetic and anti-inflammatory pathways of related mogrosides are understood, further investigation is required to elucidate the specific molecular targets and mechanisms of action of 11-oxo-mogroside V. Moreover, detailed pharmacokinetic and toxicological studies are essential to fully assess its potential as a therapeutic agent or a functional food ingredient. The development of efficient synthetic or biotechnological production methods would also be crucial for its broader application.
References
- 1. researchgate.net [researchgate.net]
- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. pnas.org [pnas.org]
- 11. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 12. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 11-oxo-mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While renowned for its intense sweetness, emerging research has highlighted its significant biological activities, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological effects of 11-oxo-mogroside V, with a focus on its antioxidant, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Quantitative Data on Biological Activities
The biological effects of 11-oxo-mogroside V have been quantified in several in vitro studies, primarily focusing on its antioxidant capacity. The following tables summarize the available quantitative data.
Table 1: Antioxidant Activity of 11-oxo-mogroside V
| Parameter | Species | EC50 (µg/mL) | EC50 (µM)¹ | Reference |
| Superoxide Radical (O₂⁻) Scavenging | Chemiluminescence Assay | 4.79 | ~3.73 | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence Assay | 16.52 | ~12.85 | [1] |
| Hydroxyl Radical (·OH) Scavenging | Chemiluminescence Assay | 146.17 | ~113.71 | [1] |
| Hydroxyl Radical-Induced DNA Damage Inhibition | Fluorometric Assay | 3.09 | ~2.40 | [1] |
¹ Molar concentrations are estimated based on a molecular weight of 1285.4 g/mol for 11-oxo-mogroside V.
Table 2: Anti-Inflammatory and Other Activities (Data primarily for Mogroside V)
While specific quantitative data for the anti-inflammatory activity of 11-oxo-mogroside V is limited, studies on the closely related mogroside V provide valuable insights. It is important to note that the presence of the 11-oxo group may influence the biological activity.
| Biological Activity | Compound | Assay System | Key Findings | Reference |
| Anti-inflammatory | Mogroside V | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production. | [2] |
| Anti-inflammatory | Mogroside V | LPS-stimulated BV-2 microglia | Inhibition of iNOS and COX-2 protein expression. | [2] |
| AMPK Activation | Mogroside V | In vitro kinase assay | EC50 of 20.4 µM for activation of AMPK heterotrimer α2β1γ1. | [3] |
| AMPK Activation | Mogrol (metabolite) | In vitro kinase assay | EC50 of 4.2 µM for activation of AMPK heterotrimer α2β1γ1. | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the biological activity of 11-oxo-mogroside V and related compounds.
Reactive Oxygen Species (ROS) Scavenging Activity Assay (Chemiluminescence)
Objective: To quantify the capacity of 11-oxo-mogroside V to scavenge superoxide, hydrogen peroxide, and hydroxyl radicals.
Materials:
-
11-oxo-mogroside V
-
Luminol
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen peroxide (H₂O₂)
-
FeSO₄-EDTA (for ·OH generation)
-
Tris-HCl buffer
-
Chemiluminescence reader
Protocol:
-
Superoxide Radical (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of 11-oxo-mogroside V.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of 11-oxo-mogroside V to the mixture.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
-
-
Hydroxyl Radical (·OH) Scavenging:
-
Generate ·OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of 11-oxo-mogroside V to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates ·OH scavenging.
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Neuroprotection Assay against MK-801-Induced Neuronal Damage
Objective: To evaluate the protective effects of 11-oxo-mogroside V against glutamate excitotoxicity induced by the NMDA receptor antagonist MK-801 in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
MK-801 (Dizocilpine maleate)
-
11-oxo-mogroside V
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
Fluorescence microscope and plate reader
Protocol:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Plate the neurons in poly-D-lysine-coated plates and maintain in Neurobasal medium.
-
-
Induction of Neuronal Damage:
-
After 7-10 days in culture, expose the neurons to a neurotoxic concentration of MK-801 (e.g., 10-100 µM) for a specified period (e.g., 24 hours).
-
-
Treatment:
-
Co-treat the neurons with varying concentrations of 11-oxo-mogroside V (or its metabolite, 11-oxo-mogrol) at the time of MK-801 exposure.
-
-
Assessment of Neuronal Viability:
-
After the treatment period, assess cell viability using the MTT assay. Incubate the cells with MTT solution, which is converted to formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Alternatively, use live/dead cell staining assays (e.g., Calcein-AM/Propidium Iodide) and quantify the percentage of viable cells using fluorescence microscopy.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Determine the concentration of 11-oxo-mogroside V that provides significant neuroprotection.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To assess the ability of 11-oxo-mogroside V to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
11-oxo-mogroside V
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess reagent for nitric oxide (NO) determination
-
Western blot reagents for iNOS and COX-2 analysis
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of 11-oxo-mogroside V for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant after the incubation period.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Measurement of Nitric Oxide (NO):
-
Use the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
-
-
Analysis of iNOS and COX-2 Expression:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein expression levels of iNOS and COX-2 using Western blot analysis with specific primary antibodies.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine and NO production at different concentrations of 11-oxo-mogroside V.
-
Determine the IC50 values for the inhibition of each inflammatory mediator, if possible.
-
Quantify the changes in iNOS and COX-2 protein expression relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological activities of 11-oxo-mogroside V and its related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Antioxidant Mechanism
The primary antioxidant mechanism of 11-oxo-mogroside V is through direct scavenging of reactive oxygen species.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
11-Oxo-Mogroside V: A Technical Guide to its Antioxidant Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of 11-oxo-mogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). The document details its direct radical-scavenging capabilities, presents plausible cellular antioxidant mechanisms, and provides detailed experimental protocols for the assays cited.
Direct Antioxidant Properties: Radical Scavenging
11-oxo-mogroside V has demonstrated significant in vitro antioxidant activity by directly scavenging several reactive oxygen species (ROS). Its efficacy has been quantified using chemiluminescence assays, which measure the light emitted from chemical reactions involving ROS. The compound shows notable inhibitory effects against superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2]
Quantitative Antioxidant Activity
The antioxidant capacity of 11-oxo-mogroside V is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower EC₅₀ value indicates higher antioxidant activity. Data from comparative studies are summarized below.
| Compound | Activity | EC₅₀ (µg/mL) | Reference |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [1][2][3] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [1][2][3] | |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | [1][2][3] | |
| •OH-induced DNA Damage Inhibition | 3.09 | [1][2][3] | |
| Mogroside V | Superoxide (O₂⁻) Scavenging | > 50 | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging | > 50 | [1][2] | |
| Hydroxyl Radical (•OH) Scavenging | 48.44 | [1][2][3] |
Table 1: Comparative in vitro antioxidant activities of 11-oxo-mogroside V and Mogroside V.
Notably, 11-oxo-mogroside V is significantly more effective at scavenging superoxide and hydrogen peroxide than its precursor, mogroside V.[1][2][3] Conversely, mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.[1][2][3] Furthermore, 11-oxo-mogroside V exhibits a remarkable protective effect against hydroxyl radical-induced DNA damage, with a very low EC₅₀ value of 3.09 µg/mL.[1][2][4]
Potential Cellular Antioxidant Mechanisms
While direct radical scavenging is a key aspect of its antioxidant profile, the cellular mechanism of action for 11-oxo-mogroside V has not been fully elucidated in the reviewed literature. However, based on the behavior of many natural antioxidant compounds, a plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .[5][6][7] This pathway is a master regulator of the cellular antioxidant response.[5][8]
The Nrf2-Keap1 Signaling Pathway (Hypothesized)
Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5][8] When cells are exposed to oxidative stress or electrophilic compounds (like certain phytochemicals), Keap1 undergoes a conformational change. This change releases Nrf2, allowing it to translocate into the nucleus.[5][6]
Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[5][8] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione S-transferases (GSTs)
The diagram below illustrates this hypothesized pathway.
Experimental Protocols
This section provides detailed methodologies for key assays used to determine antioxidant properties.
Chemiluminescence Assay for ROS Scavenging
This method was employed to determine the EC₅₀ values for 11-oxo-mogroside V against various reactive oxygen species.[1]
Principle: The reaction between a specific ROS and a chemiluminescent probe (e.g., luminol) generates light. An antioxidant compound will scavenge the ROS, leading to a dose-dependent reduction in light emission.
Reagents and Apparatus:
-
11-oxo-mogroside V stock solution and serial dilutions.
-
ROS generating system:
-
Superoxide (O₂⁻): Hypoxanthine (HX) and Xanthine Oxidase (XOD) system.
-
Hydrogen Peroxide (H₂O₂): H₂O₂ solution.
-
Hydroxyl Radical (•OH): Fenton reaction (FeSO₄ + H₂O₂).
-
-
Luminol (chemiluminescent probe).
-
Phosphate buffer solution (PBS).
-
Luminometer or microplate reader with chemiluminescence detection.
Procedure (Hydroxyl Radical Example):
-
Reaction Mixture Preparation: In a 96-well plate, add PBS, FeSO₄-EDTA solution, and luminol.
-
Sample Addition: Add varying concentrations of the 11-oxo-mogroside V sample to the wells. A control well should contain the vehicle (e.g., DMSO) instead of the sample.
-
Initiate Reaction: Add H₂O₂ to all wells to initiate the Fenton reaction, which generates •OH radicals.
-
Measurement: Immediately measure the chemiluminescence (CL) intensity over a set period using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(CL_control - CL_sample) / CL_control] * 100
-
Plot the percentage of inhibition against the sample concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
The workflow for this type of assay is visualized below.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This cell-based assay is the standard method to quantify the activation of the Nrf2 pathway by a test compound.[5][8]
Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an ARE promoter. If a test compound activates Nrf2, Nrf2 will bind to the ARE and drive the expression of luciferase. The resulting luminescence is proportional to Nrf2 activation.
Reagents and Apparatus:
-
ARE-reporter cell line (e.g., transfected HepG2 cells).
-
Cell culture medium and supplements.
-
Test compound (11-oxo-mogroside V) and vehicle control (DMSO).
-
Positive control (e.g., sulforaphane).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ARE-reporter cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 11-oxo-mogroside V. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plate for a period sufficient to allow for Nrf2 activation and reporter gene expression (typically 16-24 hours).
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase kit protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) to account for any cytotoxicity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ for Nrf2 activation.
-
Summary and Future Perspectives
11-oxo-mogroside V is a potent natural antioxidant with demonstrated efficacy in scavenging key reactive oxygen species, particularly superoxide and hydrogen peroxide, and in protecting against DNA damage.[1][4] While its direct radical-scavenging activity is well-documented, the underlying cellular mechanisms remain to be fully investigated. The activation of the Nrf2-Keap1 pathway represents a highly plausible mechanism of action that warrants further experimental validation.
For drug development professionals, 11-oxo-mogroside V presents an interesting candidate for conditions associated with oxidative stress. Future research should focus on:
-
Confirming its ability to activate the Nrf2 pathway in relevant cell models (e.g., using ARE-reporter assays and Western blots for Nrf2 and HO-1 expression).
-
Evaluating its antioxidant effects in in vivo models of oxidative stress-related diseases.
-
Investigating its bioavailability, metabolism, and safety profile to establish its potential as a therapeutic agent or nutraceutical.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Physicochemical properties of 11-oxo-mogroside V standard
This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for the 11-oxo-mogroside V standard. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.
Physicochemical Properties
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a derivative of mogroside V.[1] It is a natural sweetener found in the fruit of Siraitia grosvenorii (monk fruit).[2][3][4] The compound presents as a white to off-white crystalline solid or powder.[1] While a specific melting point for 11-oxo-mogroside V is not consistently reported in the literature, the closely related compound, Mogroside V, has a melting point of approximately 193 °C (with decomposition) or in the range of 197-201 °C.[5][6]
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 11-oxo-mogroside V
| Property | Value | References |
| Molecular Formula | C₆₀H₁₀₀O₂₉ | [7][][9] |
| Molecular Weight | 1285.42 g/mol | [6][7][9] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Purity | ≥95% to >98% (supplier dependent) | [9] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Phosphate-buffered saline (PBS, pH 7.2), Pyridine, Methanol, and Ethanol. | [9][10] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light. | [9][11] |
Biological Activity and Signaling Pathways
11-oxo-mogroside V exhibits a range of biological activities, with its antioxidant properties being the most prominently studied. It has also been investigated for its potential neuroprotective and anti-inflammatory effects.
Antioxidant Activity
11-oxo-mogroside V is a potent antioxidant that demonstrates significant scavenging activity against various reactive oxygen species (ROS).[10][12] Its efficacy in this regard is summarized in Table 2.
Table 2: Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC₅₀ (μg/mL) | References |
| Superoxide Anion (O₂⁻) | 4.79 | [][10][12] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [][10][12] |
| Hydroxyl Radical (•OH) | 146.17 | [10][12] |
| •OH-induced DNA damage | 3.09 | [][12] |
Signaling Pathways
Research suggests that 11-oxo-mogroside V and its related compounds may exert their biological effects through the modulation of key signaling pathways.
-
Neuroprotection: In studies involving neuronal damage, the metabolite of Mogroside V, 11-oxo-mogrol, has been shown to reverse the inactivation of phosphorylation levels of AKT and mTOR, suggesting a role for the PI3K/Akt/mTOR pathway in its neuroprotective effects.[7]
-
Anti-inflammatory Effects: Related mogrosides have been found to modulate inflammatory pathways by influencing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and AKT1, as well as affecting the NF-κB signaling cascade.[2] Mogroside V has also been shown to alleviate neuroinflammation by inhibiting the TLR4-MyD88 pathway and activating the AKT/AMPK-Nrf2 signaling pathway.[11]
-
Metabolic Regulation: Mechanistic studies on the parent compound, Mogroside V, indicate that it modulates glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3]
Below are diagrams illustrating these signaling pathways.
Caption: Neuroprotective signaling pathway of 11-oxo-mogrol.
Caption: Anti-inflammatory signaling pathway modulated by Mogroside V.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A common method for the analysis and quantification of 11-oxo-mogroside V is reverse-phase HPLC.
Table 3: HPLC Method for 11-oxo-mogroside V Analysis
| Parameter | Condition | References |
| Column | ODS C18 (250 mm × 4.6 mm, 5 μm) | [13] |
| Mobile Phase | Acetonitrile-water gradient | [13] |
| Flow Rate | 0.75 mL/min | [13] |
| Detection Wavelength | 210 nm | [13] |
| Column Temperature | 40°C | [13] |
| Linear Range | 0.5985 - 14.9625 μg (r = 0.9984) | [13] |
| Average Recovery | 102.5% (RSD = 4.43%, n=6) | [13] |
The following diagram outlines a general workflow for the extraction and analysis of mogrosides from plant material.
Caption: General workflow for mogroside extraction and HPLC analysis.
In Vitro Antioxidant Activity Assay (Chemiluminescence Method)
The antioxidant activity of 11-oxo-mogroside V can be determined by its ability to scavenge various ROS, which can be measured using a chemiluminescence (CL) assay.
Protocol for Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), luminol, and varying concentrations of the 11-oxo-mogroside V sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate superoxide anions.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
Protocol for Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing a buffer, luminol, and hydrogen peroxide.
-
Add varying concentrations of the 11-oxo-mogroside V sample.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
Protocol for Hydroxyl Radical (•OH) Scavenging:
-
Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-oxo-mogroside V sample to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This guide provides a foundational understanding of the physicochemical characteristics and biological activities of the 11-oxo-mogroside V standard. For more specific applications and in-depth studies, consulting the primary literature is recommended.
References
- 1. 11-oxo-mogroside V | C60H100O29 | CID 14525331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 5. 88901-36-4・Mogroside V Standard・131-16571[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Mogroside V | 88901-36-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrphr.org [iosrphr.org]
- 15. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 11-oxo-mogroside V: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 11-oxo-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Chemical and Spectral Properties
11-oxo-mogroside V is a triterpenoid glycoside with the molecular formula C₆₀H₁₀₀O₂₉ and a molecular weight of 1285.42 g/mol .[1][2][] Its chemical structure is characterized by a mogrol aglycone with five glucose moieties attached. The presence of a ketone group at the C-11 position distinguishes it from the more abundant mogroside V.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for the characterization of 11-oxo-mogroside V. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
| Parameter | Value | Source |
| Molecular Formula | C₆₀H₁₀₀O₂₉ | [1][2][] |
| Molecular Weight | 1285.42 g/mol | [1][2][] |
| Ionization Mode | ESI- | [4] |
| Precursor Ion [M-H]⁻ | Data not available in search results | |
| Major Fragment Ion | Data not available in search results |
Note: While the exact m/z values for the precursor and fragment ions were not explicitly found in the search results, the fragmentation of the closely related mogroside V involves the loss of a glucose moiety (162 Da). A similar fragmentation pattern is anticipated for 11-oxo-mogroside V.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of 11-oxo-mogroside V have been fully assigned based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[5][6] The chemical shifts are reported in ppm relative to the solvent signal. The data presented below is from studies conducted in pyridine-d₅.[5][7]
Table 1: ¹³C NMR Spectral Data for 11-oxo-mogroside V (Aglycone Moiety) in Pyridine-d₅ [8]
| Carbon No. | Chemical Shift (δc, ppm) | Carbon No. | Chemical Shift (δc, ppm) |
| 1 | 38.2 | 16 | 28.5 |
| 2 | 26.5 | 17 | 50.1 |
| 3 | 88.9 | 18 | 18.9 |
| 4 | 39.5 | 19 | 19.5 |
| 5 | 52.8 | 20 | 36.1 |
| 6 | 24.1 | 21 | 29.1 |
| 7 | 25.9 | 22 | 35.1 |
| 8 | 44.9 | 23 | 68.1 |
| 9 | 49.8 | 24 | 82.3 |
| 10 | 37.5 | 25 | 72.1 |
| 11 | 212.1 | 26 | 28.1 |
| 12 | 52.1 | 27 | 27.8 |
| 13 | 48.1 | 28 | 29.5 |
| 14 | 49.2 | 29 | 30.1 |
| 15 | 32.5 | 30 | 20.1 |
Table 2: ¹H NMR Spectral Data for 11-oxo-mogroside V (Aglycone Moiety) in Pyridine-d₅ [8]
| Proton No. | Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1α | 1.85, m |
| 1β | 1.05, m |
| 2α | 2.15, m |
| 2β | 1.95, m |
| 3α | 3.45, dd, 11.5, 4.5 |
| 5α | 1.25, m |
| 6α | 1.65, m |
| 6β | 1.45, m |
| 7α | 1.55, m |
| 7β | 1.35, m |
| 8β | 2.25, m |
| 9β | 2.55, d, 8.5 |
| 12α | 2.85, d, 16.5 |
| 12β | 2.45, d, 16.5 |
| 17α | 1.75, m |
| 18-H₃ | 0.85, s |
| 19-H₃ | 1.28, s |
| 21-H₃ | 0.95, d, 6.5 |
| 26-H₃ | 1.22, s |
| 27-H₃ | 1.20, s |
| 28-H₃ | 1.08, s |
| 29-H₃ | 1.15, s |
| 30-H₃ | 1.42, s |
Note: The complete NMR assignments for the glucose moieties are available in the cited literature.
Experimental Protocols
The following sections detail the methodologies employed for the spectral analysis of 11-oxo-mogroside V, based on protocols described for the analysis of mogrosides.
NMR Spectroscopy
Sample Preparation: Samples of 11-oxo-mogroside V are typically dissolved in deuterated pyridine (pyridine-d₅).[5][7]
Instrumentation: NMR spectra are acquired on a high-field spectrometer, such as a Bruker Avance 500 MHz instrument.[9]
Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully elucidate the structure. These include:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and linking substructures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry
Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile for introduction into the mass spectrometer.
Instrumentation: A high-resolution mass spectrometer, for instance, a UPLC–PDA–ESI-Q-TOF-MS (Ultra-Performance Liquid Chromatography with Photodiode Array and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry), is used for analysis.[10]
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.
-
MS Scan: A full scan is performed to determine the accurate mass of the deprotonated molecule [M-H]⁻.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is conducted to induce fragmentation of the precursor ion. This provides valuable structural information based on the observed fragment ions. The fragmentation is typically achieved through collision-induced dissociation (CID).
Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the spectral analysis of 11-oxo-mogroside V and a conceptual representation of its analysis.
Caption: Experimental workflow for the isolation and spectral characterization of 11-oxo-mogroside V.
Caption: Logical relationships in the spectral analysis of 11-oxo-mogroside V.
References
- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. iosrphr.org [iosrphr.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 11-oxo-mogroside V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 11-oxo-mogroside V, a cucurbane triterpenoid glycoside of significant interest as a natural, non-caloric sweetener and potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.
Solubility Profile of 11-oxo-mogroside V
The solubility of 11-oxo-mogroside V is a critical parameter for its application in various formulations, from food and beverage products to pharmaceutical preparations. As a glycoside, its solubility is influenced by the polarity of the solvent, temperature, and pH.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of 11-oxo-mogroside V and the closely related mogroside V. It is important to note that direct, comprehensive studies on the solubility of 11-oxo-mogroside V in a wide range of solvents and conditions are limited in the public domain. The data for mogroside V is included for comparative purposes, given its structural similarity.
| Compound | Solvent | Temperature | Solubility |
| 11-oxo-mogroside V | Dimethylformamide (DMF) | Not Specified | 1 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | 1 mg/mL[1] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL[1] | |
| Pyridine | Not Specified | Soluble[2] | |
| Methanol | Not Specified | Soluble[2] | |
| Ethanol | Not Specified | Soluble[2] | |
| Mogroside V | Dimethyl sulfoxide (DMSO) | Not Specified | ~1 mg/mL[3] or 100 mg/mL[4] |
| Dimethylformamide | Not Specified | ~1 mg/mL[3] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[3] | |
| Water | Not Specified | Slightly Soluble[5] | |
| Methanol | Not Specified | Slightly Soluble (Sonication assisted)[5] | |
| Pyridine | Not Specified | Slightly Soluble[5] |
Note: The significant discrepancy in the reported solubility of Mogroside V in DMSO may be attributable to differences in experimental conditions or the purity of the compound used.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for 11-oxo-mogroside V.
Objective: To determine the equilibrium solubility of 11-oxo-mogroside V in a specific solvent at a controlled temperature.
Materials:
-
11-oxo-mogroside V (crystalline solid, purity ≥95%)
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Shaking incubator or water bath with temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 11-oxo-mogroside V to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 11-oxo-mogroside V.
-
Calculation: Calculate the solubility of 11-oxo-mogroside V in the solvent at the specified temperature based on the measured concentration and the dilution factor.
References
The Emergence of a Natural Sweetener: A Technical Guide to the Discovery and Isolation of 11-oxo-mogroside V from Luo Han Guo
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of 11-oxo-mogroside V, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. As a natural, non-caloric sweetener with potential therapeutic applications, understanding the intricacies of its extraction and characterization is paramount for research and development. This document details the historical context of its discovery, outlines state-of-the-art experimental protocols for its isolation and purification, presents quantitative data in a structured format, and visualizes key experimental workflows and associated biological signaling pathways.
Introduction: The Quest for Natural Sweeteners
The global demand for natural, low-calorie sweeteners has driven extensive research into plant-derived compounds. Luo Han Guo (Siraitia grosvenorii) has emerged as a prominent source of intensely sweet compounds known as mogrosides. Among these, 11-oxo-mogroside V is a significant constituent, contributing to the fruit's characteristic sweetness and exhibiting various biological activities.[1] This guide serves as a technical resource for professionals engaged in the study and application of this promising natural product.
Discovery and Historical Context
The scientific investigation into the sweet components of Siraitia grosvenorii began in the latter half of the 20th century. While research into the plant's traditional use in Chinese medicine has a long history, the systematic isolation and structural elucidation of its sweet principles are more recent endeavors.
Initial research in the 1970s by Lee Chihong led to the first crude extracts of mogrosides. Subsequently, in 1977, Japanese scientist Takemoto Tsunematsu and his team embarked on pioneering work to isolate and characterize the pure mogroside constituents. Their efforts culminated in the successful isolation and structural determination of several key mogrosides, including mogroside V, in 1983. The discovery of 11-oxo-mogroside V followed as analytical techniques advanced, allowing for the identification of a wider array of mogroside analogues within the fruit extract. This discovery highlighted the chemical diversity of mogrosides and opened new avenues for research into their individual properties and potential applications.
Physicochemical Properties and Structure
11-oxo-mogroside V is a tetracyclic triterpenoid glycoside. Its structure is characterized by a mogrol aglycone backbone with an oxygen function at the C-11 position, which is believed to influence its taste profile. The presence and arrangement of glucose units attached to the aglycone are critical determinants of the compound's sweetness and biological activity.
Experimental Protocols: From Fruit to Purified Compound
The isolation and purification of 11-oxo-mogroside V from Luo Han Guo involves a multi-step process, beginning with extraction from the dried fruit and culminating in high-purity isolation using chromatographic techniques.
Extraction of Crude Mogrosides
Several methods have been developed for the efficient extraction of mogrosides from dried Luo Han Guo fruit. The choice of method can influence the yield and profile of the extracted compounds.
4.1.1. Hot Water Extraction
-
Objective: To extract a broad range of water-soluble compounds, including mogrosides.
-
Protocol:
-
Grind dried Luo Han Guo fruit into a fine powder.
-
Mix the fruit powder with deionized water in a 1:10 to 1:20 (w/v) ratio.
-
Heat the mixture to 80-100°C for 2-4 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction process on the residue to maximize yield.
-
Combine the aqueous extracts for further purification.
-
4.1.2. Ethanol Extraction
-
Objective: To enhance the extraction of less polar mogrosides.
-
Protocol:
-
Mix the powdered Luo Han Guo fruit with 70% aqueous ethanol.
-
Perform the extraction at room temperature or with gentle heating (e.g., 60°C) for 2-3 hours.
-
Filter the extract and repeat the process on the residue.
-
Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.
-
Purification of 11-oxo-mogroside V
The crude extract contains a complex mixture of mogrosides, sugars, and other plant metabolites. A series of chromatographic steps are employed to isolate 11-oxo-mogroside V.
4.2.1. Macroporous Resin Chromatography
-
Objective: Initial purification and enrichment of the total mogroside fraction.
-
Protocol:
-
Pass the concentrated crude extract through a pre-treated macroporous resin column (e.g., D101).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the mogrosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions and monitor the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
4.2.2. Silica Gel Column Chromatography
-
Objective: Separation of individual mogrosides based on polarity.
-
Protocol:
-
Apply the enriched mogroside fraction to a silica gel column.
-
Elute the column with a solvent system typically composed of a mixture of chloroform, methanol, and water in varying ratios.
-
Collect fractions and analyze for the presence of 11-oxo-mogroside V.
-
4.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: Final purification to obtain high-purity 11-oxo-mogroside V.
-
Protocol:
-
Employ a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector, typically at 203 nm or 210 nm.
-
Collect the peak corresponding to 11-oxo-mogroside V.
-
Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, NMR).
-
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and properties of 11-oxo-mogroside V and related compounds.
| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time (min) | Mogroside Yield (%) | Reference |
| Microwave-assisted | Water | 1:8 | - | 15 | 0.73 | (Zhu & He) |
| Microwave-assisted | 40% Ethanol | 1:30 | - | 6 | 0.8 | (Li et al.) |
| Flash Extraction | Water | 1:20 | Ambient | 4 | 10.06 | (Reported comparison) |
| Ultrasonic-assisted | - | 1:30 | Ambient | 30 | 5.97 | (Reported comparison) |
Table 1: Comparison of Mogroside Extraction Methods.
| Compound | EC50 (μg/mL) for O₂⁻ Scavenging | EC50 (μg/mL) for H₂O₂ Scavenging | EC50 (μg/mL) for •OH Scavenging | Reference |
| 11-oxo-mogroside V | 4.79 | 16.52 | 146.17 | [2] |
| Mogroside V | - | - | 48.44 | [3] |
Table 2: Antioxidant Activity of 11-oxo-mogroside V and Mogroside V. [2][3]
| Compound | Content in Mogroside Extract (%) | Reference |
| 11-oxo-mogroside V | 7.34 | [4] |
| Mogroside V | 44.52 | [4] |
| Mogroside VI | 4.58 | [4] |
| Mogroside IV | 0.97 | [4] |
| Mogroside III | 0.58 | [4] |
| Mogroside IIA2 | 0.32 | [4] |
Table 3: Composition of a Representative Mogroside Extract. [4]
Visualizing the Process and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of 11-oxo-mogroside V.
Caption: Workflow for the extraction and purification of 11-oxo-mogroside V.
Potential Biological Signaling Pathways
Research suggests that 11-oxo-mogroside V and its metabolites may exert their biological effects through various signaling pathways. The diagram below depicts a potential mechanism related to its neuroprotective and anti-cancer activities.
Caption: Potential signaling pathways modulated by 11-oxo-mogrol and Mogroside V.
Conclusion and Future Directions
11-oxo-mogroside V stands out as a natural compound with significant potential in the food and pharmaceutical industries. The methodologies for its isolation and purification are well-established, enabling the production of high-purity standards for research and commercial applications. Its antioxidant properties and the neuroprotective and anti-cancer activities of its metabolite and related compounds warrant further investigation. Future research should focus on elucidating the precise mechanisms of action of 11-oxo-mogroside V, exploring its full therapeutic potential, and optimizing extraction and purification processes for industrial-scale production. This continued exploration will be crucial in harnessing the full benefits of this remarkable natural sweetener.
References
Methodological & Application
Application Note: Quantification of 11-oxo-mogroside V using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 11-oxo-mogroside V, a sweet-tasting cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[][2] This method is crucial for quality control in the food, beverage, and pharmaceutical industries where monk fruit extracts are utilized as natural, non-caloric sweeteners.[3] The described protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals.
Introduction
11-oxo-mogroside V is a triterpenoid glycoside and a derivative of mogroside V, the primary sweet component of monk fruit.[4] Its chemical formula is C₆₀H₁₀₀O₂₉ and it has a molecular weight of 1285.4 g/mol .[][4] The accurate quantification of 11-oxo-mogroside V is essential for standardizing monk fruit extracts and ensuring consistent product quality. This document provides a detailed experimental protocol for the analysis of 11-oxo-mogroside V using reversed-phase HPLC with UV detection.
Experimental Workflow
Caption: General workflow for the quantification of 11-oxo-mogroside V using HPLC.
Experimental Protocols
1. Sample Preparation (from Dried Monk Fruit)
-
Extraction: For dried monk fruit powder, utilize an ultrasound-assisted extraction method.[3]
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter (e.g., polyethersulfone) prior to injection into the HPLC system to remove any particulate matter.[3]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of 11-oxo-mogroside V within the linear range of the calibration curve.
2. Standard Preparation
-
Stock Solution: Accurately weigh a known amount of 11-oxo-mogroside V reference standard and dissolve it in methanol to prepare a stock solution of a known concentration.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
3. HPLC Conditions
A reversed-phase HPLC method is employed for the separation and quantification of 11-oxo-mogroside V.[3]
| Parameter | Condition |
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) with a gradient program |
| Flow Rate | 0.75 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Gradient Program: A gradient elution is recommended to achieve optimal separation of mogrosides.[5] The specific gradient program should be optimized based on the specific column and system but a general program would involve a gradual increase in the organic phase (Acetonitrile).
Data Presentation
The quantitative performance of this HPLC method for 11-oxo-mogroside V is summarized in the table below.
| Parameter | Result |
| Linear Range (µg) | 0.5985 - 14.9625 |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery (%) | 102.5 |
| Relative Standard Deviation (RSD) (%) | 4.43 (n=6) |
Advanced Method: HPLC-ESI-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, an HPLC system coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) can be utilized.[5] This method allows for the simultaneous quantification of multiple mogrosides, including 11-oxo-mogroside V, with excellent precision and accuracy.[5]
HPLC Conditions for HPLC-ESI-MS/MS:
| Parameter | Condition |
| Column | Agilent Poroshell 120 SB C18 |
| Mobile Phase | Solvent A: 0.1% Formic Acid in WaterSolvent B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min |
Conclusion
The described HPLC-UV method is simple, rapid, and accurate for the quantification of 11-oxo-mogroside V in various samples.[6] The method has been validated for its linearity, recovery, and precision, making it suitable for routine quality control of monk fruit and its derived products. For more demanding applications requiring higher sensitivity, an HPLC-ESI-MS/MS method is a viable alternative.
References
Application Notes and Protocols: 11-Oxo-Mogroside V as a Non-Caloric Sweetener in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-mogroside V is a cucurbitane glycoside found in the monk fruit (Siraitia grosvenorii), a plant native to southern China.[1][2] It is a derivative of mogroside V, the primary sweet component of monk fruit extract.[3] While mogroside V is well-known for its intense sweetness, 11-oxo-mogroside V is also described as a sweet-tasting compound and a natural sweetener.[2][3] However, it is important to note that some research suggests that 11-oxo compounds derived from mogrosides may also possess bitter taste characteristics.[4] This highlights the need for careful sensory evaluation when utilizing this compound in food formulations.
Beyond its potential as a non-caloric sweetener, 11-oxo-mogroside V has demonstrated significant antioxidant properties, exhibiting inhibitory effects on reactive oxygen species.[5] This dual functionality makes it an intriguing ingredient for the development of functional foods and beverages.
These application notes provide a comprehensive overview of the current knowledge on 11-oxo-mogroside V and offer detailed protocols for its evaluation and use in food science applications.
Physicochemical Properties
A summary of the known physicochemical properties of 11-oxo-mogroside V is presented in Table 1. This data is essential for understanding its behavior in various food matrices and for developing appropriate analytical methods.
Table 1: Physicochemical Properties of 11-Oxo-Mogroside V
| Property | Value | References |
| Molecular Formula | C₆₀H₁₀₀O₂₉ | [3] |
| Molecular Weight | 1285.4 g/mol | [3] |
| Appearance | Crystalline solid | - |
| Solubility | - DMF: 1 mg/mL- DMSO: 1 mg/mL- PBS (pH 7.2): 10 mg/mL | [3] |
| Stability | Stable for ≥ 4 years at -20°C (in appropriate solvent) | [3] |
Quantitative Data Summary
Table 2: Antioxidant Activity of 11-Oxo-Mogroside V
| Assay | EC₅₀ (μg/mL) | References |
| Superoxide Radical (O₂⁻) Scavenging | 4.79 | [5] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [5] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | [5] |
| Inhibition of •OH-induced DNA damage | 3.09 | [5] |
Signaling Pathways
Sweet Taste Perception
The sweet taste of mogrosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness. While the specific interaction of 11-oxo-mogroside V with this receptor has not been detailed, it is presumed to follow a similar mechanism to other mogrosides.
Caption: Simplified signaling pathway of sweet taste perception mediated by the T1R2/T1R3 receptor.
Experimental Protocols
The following protocols are provided as a guide for the evaluation of 11-oxo-mogroside V in food science applications. These are generalized protocols and may require optimization for specific applications.
Protocol for Sensory Evaluation of Sweetness and Bitterness
Objective: To determine the sensory profile of 11-oxo-mogroside V, including its sweetness intensity relative to sucrose and any potential bitter off-tastes.
Materials:
-
11-oxo-mogroside V
-
Sucrose (analytical grade)
-
Deionized water
-
Glass beakers and stirring rods
-
Analytical balance
-
Sensory panel of trained assessors (n=10-15)
-
Standard sensory analysis booths with controlled lighting and temperature
-
Data collection software or forms
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of sweet and bitter tastes using standard solutions of sucrose and quinine sulfate, respectively.[6]
-
Sample Preparation:
-
Prepare a series of sucrose solutions in deionized water at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v). These will serve as sweetness references.
-
Prepare a stock solution of 11-oxo-mogroside V in deionized water. Due to its high intensity, start with a low concentration (e.g., 0.01% w/v) and prepare a series of dilutions.
-
-
Sensory Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Use a ranking test to compare the sweetness of different concentrations of 11-oxo-mogroside V against the sucrose reference solutions.
-
Use a descriptive analysis method where panelists rate the intensity of sweetness and bitterness of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[7]
-
Panelists should rinse their mouths with water between samples.
-
-
Data Analysis:
-
Analyze the ranking data to determine the equi-sweetness concentration of 11-oxo-mogroside V relative to sucrose.
-
Analyze the descriptive analysis data to create a sensory profile of 11-oxo-mogroside V, highlighting the intensity of sweetness and any bitter notes.
-
Caption: Workflow for the sensory evaluation of 11-oxo-mogroside V.
Protocol for Stability Testing in a Beverage Model System
Objective: To evaluate the stability of 11-oxo-mogroside V in an acidic beverage system under different storage conditions. This protocol is adapted from methods used for steviol glycosides.[8][9]
Materials:
-
11-oxo-mogroside V
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
Procedure:
-
Preparation of Model Beverage: Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to 3.0 with citric acid.
-
Sample Preparation: Dissolve a known concentration of 11-oxo-mogroside V in the model beverage to create the test samples.
-
Storage Conditions: Aliquot the samples into sealed containers and store them at different temperatures (4°C, 25°C, and 40°C) in the dark.
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis:
-
At each time point, analyze the concentration of 11-oxo-mogroside V in the samples using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.[10]
-
Monitor the chromatograms for the appearance of degradation products.
-
-
Data Analysis:
-
Plot the concentration of 11-oxo-mogroside V as a function of time for each storage temperature.
-
Calculate the degradation kinetics and half-life of 11-oxo-mogroside V at each temperature.
-
References
- 1. [PDF] SYNERGISTIC EFFECTS OF SOME ALTERNATIVE SWEETENERS ON THE UNPLEASANT ATTRIBUTES OF STEVIA SWEETENER AND ITS APPLICATION IN SOME FRUIT DRINKS | Semantic Scholar [semanticscholar.org]
- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. isbe.net [isbe.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
Application of 11-oxo-mogroside V in Antioxidant Activity Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-mogroside V, a cucurbitane triterpenoid glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit), is a natural sweetener with potent antioxidant properties. This document provides detailed application notes and experimental protocols for the assessment of its antioxidant activity, intended for researchers, scientists, and professionals in drug development. The presence of an oxo- group at the C-11 position is believed to modulate its biological activity, including its significant potential to scavenge reactive oxygen species (ROS) and inhibit oxidative damage.[1]
Data Presentation
The antioxidant capacity of 11-oxo-mogroside V has been quantified using various assays. The following table summarizes the available quantitative data, primarily from chemiluminescence (CL) studies, for easy comparison with the related compound, mogroside V.
| Compound | Assay | Parameter | Value (µg/mL) |
| 11-oxo-mogroside V | Superoxide Radical (O₂⁻) Scavenging | EC₅₀ | 4.79[2][3][4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52[2][3][4] | |
| Hydroxyl Radical (•OH) Scavenging | EC₅₀ | 146.17[2][3][4] | |
| •OH-induced DNA Damage Inhibition | EC₅₀ | 3.09[2][3][4] | |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | EC₅₀ | 48.44[2][3] |
EC₅₀: The concentration at which 50% of the radical scavenging or inhibitory effect is observed.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of 11-oxo-mogroside V.
Chemiluminescence (CL) Assay for ROS Scavenging
This method is highly sensitive for detecting the scavenging activity of 11-oxo-mogroside V against various reactive oxygen species.
Objective: To quantify the scavenging effect of 11-oxo-mogroside V on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl (•OH) radicals.
Materials:
-
11-oxo-mogroside V
-
Luminol
-
Tris-HCl buffer
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (FeSO₄)
-
EDTA
-
Chemiluminescence analyzer
Protocols:
-
Superoxide Radical (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of 11-oxo-mogroside V.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the CL intensity of the sample to a control without the sample.[1]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of 11-oxo-mogroside V to the mixture.
-
Measure the resulting chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[1]
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of 11-oxo-mogroside V to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[1]
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Objective: To determine the free radical scavenging activity of 11-oxo-mogroside V.
Materials:
-
11-oxo-mogroside V
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of 11-oxo-mogroside V in methanol or ethanol.
-
Prepare serial dilutions of the 11-oxo-mogroside V stock solution.
-
Add a specific volume of each dilution to a corresponding volume of the DPPH solution (e.g., 1 mL of sample to 3 mL of DPPH solution).
-
Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the sample solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Objective: To evaluate the radical scavenging capacity of 11-oxo-mogroside V.
Materials:
-
11-oxo-mogroside V
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or water
-
Spectrophotometer
Protocol:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol or water to an absorbance of approximately 0.70 at 734 nm.
-
Prepare serial dilutions of 11-oxo-mogroside V.
-
Add a small volume of each sample dilution to a larger volume of the diluted ABTS•⁺ solution (e.g., 10 µL of sample to 190 µL of ABTS•⁺ solution).
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Objective: To determine the ability of 11-oxo-mogroside V to mitigate intracellular oxidative stress.
Materials:
-
Cell line (e.g., mouse insulinoma NIT-1 cells, human liver cancer HepG2 cells)
-
11-oxo-mogroside V
-
Cell culture medium
-
Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Oxidative stress inducer (e.g., palmitic acid, H₂O₂)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of 11-oxo-mogroside V for a specified period (e.g., 1-24 hours).
-
Remove the treatment medium and load the cells with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induce oxidative stress by adding an inducer like palmitic acid or H₂O₂.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).
-
A reduction in fluorescence in the cells treated with 11-oxo-mogroside V compared to the control (inducer only) indicates intracellular antioxidant activity.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant activity assays.
Potential Signaling Pathway
While specific signaling pathways for the antioxidant activity of 11-oxo-mogroside V are still under investigation, research on the related mogroside V suggests potential involvement of pathways that modulate cellular antioxidant defenses and inflammatory responses. Mogroside V has been shown to influence the AMPK signaling pathway, which plays a role in cellular energy homeostasis and stress resistance.[5] Additionally, related mogrosides can affect inflammatory pathways by modulating the phosphorylation of MAPKs and AKT1, and influencing the NF-κB signaling cascade.[1]
Caption: Postulated antioxidant and anti-inflammatory signaling pathways.
References
Application Notes and Protocols: 11-oxo-mogroside V as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 11-oxo-mogroside V as a reference standard in the phytochemical analysis of Siraitia grosvenorii (monk fruit). The methodologies outlined are essential for the quality control, standardization, and development of natural sweeteners and related pharmaceutical products.
Introduction
11-oxo-mogroside V is a cucurbitane triterpenoid glycoside and a derivative of mogroside V, the primary sweet component of monk fruit.[1][2] As a significant bioactive compound, 11-oxo-mogroside V is utilized in the food and beverage industry as a non-caloric sweetening agent and is of interest for its potential health benefits, including potent antioxidant properties.[1][3] Accurate quantification of 11-oxo-mogroside V is crucial for the quality assessment of monk fruit extracts and products. This document outlines the standardized methods for its analysis using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of 11-oxo-mogroside V
| Property | Value |
| CAS Number | 126105-11-1[3] |
| Molecular Formula | C60H100O29[1][4] |
| Molecular Weight | 1285.42 g/mol [4] |
| Purity | ≥98% (when used as a reference standard) |
| Storage | -20°C[1] |
| Stability | ≥ 4 years when stored correctly[1] |
Experimental Protocols
This protocol details the HPLC method for the simultaneous determination of mogroside V and 11-oxo-mogroside V in dried monk fruit.[5]
3.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
ODS C18 Column (250 mm × 4.6 mm, 5 μm)[5]
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
11-oxo-mogroside V reference standard
-
Mogroside V reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 μm)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | ODS C18 (250 mm × 4.6 mm, 5 μm)[5] |
| Mobile Phase | Acetonitrile-water (gradient)[5] |
| Flow Rate | 0.75 mL/min[5] |
| Detection Wavelength | 210 nm[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
3.1.3. Preparation of Standard Solutions
-
Accurately weigh 10 mg of 11-oxo-mogroside V reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 0.5 μg/mL to 20 μg/mL.
3.1.4. Preparation of Sample Solutions
-
Grind dried monk fruit to a fine powder.
-
Accurately weigh 1 g of the powder and place it in a flask.
-
Add 50 mL of 70% aqueous ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 μm syringe filter before injection into the HPLC system.
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the 11-oxo-mogroside V standard solutions.
-
Determine the concentration of 11-oxo-mogroside V in the sample by comparing its peak area with the calibration curve.
-
The linear range for 11-oxo-mogroside V is typically 0.5985-14.9625 μg with a high correlation coefficient (r = 0.9984).[5] The average recovery is approximately 102.5% with an RSD of 4.43%.[5]
Another established method utilizes a C18 column with an isocratic mobile phase for the determination of mogroside V, which can be adapted for 11-oxo-mogroside V.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (23:77, v/v)[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 203 nm[6][7] |
| Column Temperature | 32°C[6][7] |
Quantitative Data Summary for HPLC Methods
| Analyte | Linear Range (μg) | Average Recovery (%) | RSD (%) | Reference |
| Mogroside V | 0.8046 - 20.1150 | 104.6 | 3.28 | [5] |
| 11-oxo-mogroside V | 0.5985 - 14.9625 | 102.5 | 4.43 | [5] |
| Mogroside V | 0.17 - 4.2 | 99.05 | 0.78 | [6] |
| Mogroside V | 0.18 - 4.4 | 99.05 | 0.78 | [7] |
Visualizations
Caption: Experimental workflow for the quantification of 11-oxo-mogroside V.
Caption: Simplified biosynthetic pathway of mogrosides in Siraitia grosvenorii.[8][9]
Application in Antioxidant Activity Assays
11-oxo-mogroside V exhibits significant antioxidant properties by scavenging free radicals.[1][3] Its efficacy can be quantified using various in vitro assays.
5.1. Hydroxyl Radical (•OH) Scavenging Activity
-
Principle: The Fenton reaction is used to generate hydroxyl radicals, and the scavenging activity of 11-oxo-mogroside V is measured by the inhibition of a detectable reaction, such as DNA damage.
-
EC50 Value: The concentration required to scavenge 50% of hydroxyl radicals. For 11-oxo-mogroside V, the EC50 for preventing OH-induced DNA damage is 3.09 µg/mL.[1]
5.2. Superoxide Anion (O₂⁻) Scavenging Activity
-
Principle: Superoxide anions are generated, and the scavenging activity is measured.
-
EC50 Value: The EC50 for scavenging superoxide anions is 4.79 µg/mL.[1]
Antioxidant Activity Summary
| Radical Scavenged | Assay | EC50 (µg/mL) | Reference |
| Hydroxyl (•OH) | DNA Damage Prevention | 3.09 | [1] |
| Superoxide (O₂⁻) | 4.79 | [1] | |
| Hydroxyl (•OH) | 16.52 | [1] |
Conclusion
The protocols and data presented provide a comprehensive guide for the use of 11-oxo-mogroside V as a reference standard in phytochemical analysis. The detailed HPLC methodologies ensure accurate and reproducible quantification, which is essential for the quality control of monk fruit products and for research into their bioactive properties. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological processes involved.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of 11-oxo-mogroside V
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for investigating the anti-inflammatory properties of 11-oxo-mogroside V, a natural sweetener derived from the monk fruit (Siraitia grosvenorii).[1] The protocols outlined below are designed for an in vitro setting, utilizing a murine macrophage cell line to model inflammation. These application notes will guide researchers through the experimental workflow, from cell culture to data analysis, and provide a framework for assessing the compound's potential as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a key factor in numerous diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines and chemokines.[2][3][4][5][6] Mogroside V, a precursor to 11-oxo-mogroside V, has demonstrated anti-inflammatory activities.[7][8][9] This protocol focuses on 11-oxo-mogroside V, which also possesses strong antioxidant properties, suggesting its potential to mitigate inflammation.[1][10][11]
This study will utilize lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce an inflammatory response in RAW 264.7 macrophage cells.[12][13][14] The inhibitory effects of 11-oxo-mogroside V on the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), will be quantified. Furthermore, the underlying molecular mechanism will be investigated by examining the compound's effect on the NF-κB and MAPK signaling pathways.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with the culture and stimulation of macrophage cells, followed by treatment with 11-oxo-mogroside V. Subsequently, various assays are performed to measure inflammatory markers and analyze signaling pathways.
Figure 1: Experimental workflow for studying the anti-inflammatory effects of 11-oxo-mogroside V.
Materials and Reagents
-
11-oxo-mogroside V (purity ≥ 98%)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Cell lysis buffer
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 11-oxo-mogroside V (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, 30-60 minutes for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of 11-oxo-mogroside V for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production
The production of NO, a key inflammatory mediator, can be measured using the Griess reagent, which detects nitrite (a stable product of NO).[15][16]
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.[15]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[16]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 and Cytokines
The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available ELISA kits.[17][18][19][20][21]
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[20]
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.[20]
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-HRP or a similar enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentrations of PGE2 and cytokines from the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism, the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways will be assessed by Western blotting.[22][23][24][25]
-
After LPS stimulation for the appropriate time (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[22]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of 11-oxo-mogroside V on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.9 |
| 25 | 96.3 ± 5.1 |
| 50 | 95.8 ± 6.0 |
| LPS (1 µg/mL) | 94.2 ± 5.3 |
*Values are presented as mean ± SD (n=3).
Table 2: Effect of 11-oxo-mogroside V on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 4.5 | 112.5 ± 10.1 | 85.3 ± 7.9 | 45.6 ± 4.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 850.6 ± 75.3 | 2540.1 ± 210.5 | 1850.7 ± 150.2 | 980.4 ± 85.7 |
| LPS + 1 µM | 42.3 ± 3.5 | 798.4 ± 68.9 | 2350.6 ± 198.4 | 1720.3 ± 140.1 | 910.8 ± 79.3 |
| LPS + 5 µM | 35.7 ± 3.1 | 650.1 ± 55.7 | 1890.2 ± 160.3 | 1340.9 ± 110.8 | 720.1 ± 65.4 |
| LPS + 10 µM | 28.9 ± 2.5 | 510.8 ± 45.2 | 1420.7 ± 120.9 | 980.5 ± 85.6 | 540.6 ± 50.1 |
| LPS + 25 µM | 18.4 ± 1.9 | 320.5 ± 30.1 | 950.3 ± 85.4 | 650.2 ± 58.7 | 360.9 ± 32.8 |
| LPS + 50 µM | 10.2 ± 1.1 | 180.2 ± 17.8 | 560.9 ± 50.1 | 380.7 ± 35.4 | 210.3 ± 20.5 |
*Values are presented as mean ± SD (n=3).
Signaling Pathway Diagrams
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Figure 2: The NF-κB signaling pathway and potential inhibition by 11-oxo-mogroside V.
Figure 3: The MAPK signaling pathway and potential inhibition by 11-oxo-mogroside V.
Conclusion
This comprehensive protocol provides a robust framework for elucidating the anti-inflammatory effects of 11-oxo-mogroside V and its underlying molecular mechanisms. By following these detailed methodologies, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this natural compound in inflammatory diseases. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the targeted biological pathways.
References
- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. assaygenie.com [assaygenie.com]
- 6. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bowdish.ca [bowdish.ca]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. ELISA Protocol [protocols.io]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
- 25. ptglab.com [ptglab.com]
Application Notes and Protocols for In Vivo Studies Using 11-Oxo-Mogroside V in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a key bioactive metabolite of mogroside V, the major sweet component of Siraitia grosvenorii (Luo Han Guo). While research on the direct in vivo administration of 11-oxo-mogroside V is emerging, a significant body of evidence for its biological activity comes from studies where its precursor, mogroside V, is administered to animal models. Following oral administration, mogroside V is metabolized by the intestinal microbiota into several compounds, including the biologically active 11-oxo-mogrol. These application notes provide an overview of the in vivo studies involving mogroside V and its metabolite 11-oxo-mogrol, with a focus on neuroprotective effects. Detailed protocols for key experiments are provided to facilitate further research in this area.
I. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effects of mogroside V and its metabolites, including 11-oxo-mogrol, in various animal models.
Table 1: Neuroprotective Effects of Mogroside V in a Schizophrenia Animal Model
| Parameter | Animal Model | Treatment Groups | Dosage | Results | Reference |
| Prepulse Inhibition (PPI) Deficit | C57BL/6 mice with MK-801 induced schizophrenia-like behaviors | Control, Mogroside V, MK-801, MK-801 + Mogroside V | 5 mg/ml in drinking water | Mogroside V treatment significantly prevented the MK-801-induced PPI deficits at 78 dB and 84 dB prepulse intensities (p < 0.01). | [1][2] |
| Social Withdrawal | C57BL/6 mice with MK-801 induced schizophrenia-like behaviors | Control, Mogroside V, MK-801, MK-801 + Mogroside V | 5 mg/ml in drinking water | Mogroside V treatment ameliorated the social withdrawal behavior induced by MK-801. | [1][2] |
| Neuronal Apoptosis in mPFC | C57BL/6 mice with MK-801 induced schizophrenia-like behaviors | Control, Mogroside V, MK-801, MK-801 + Mogroside V | 5 mg/ml in drinking water | Mogroside V treatment inhibited the neuronal apoptosis in the medial prefrontal cortex (mPFC) caused by MK-801. | [1][2] |
| p-AKT/AKT Ratio in mPFC | C57BL/6 mice with MK-801 induced schizophrenia-like behaviors | Control, MK-801, MK-801 + 11-oxo-mogrol | Not specified for in vivo | In vitro studies showed that 11-oxo-mogrol reversed the inactivation of AKT phosphorylation induced by MK-801. | [1][2] |
| p-mTOR/mTOR Ratio in mPFC | C57BL/6 mice with MK-801 induced schizophrenia-like behaviors | Control, MK-801, MK-801 + 11-oxo-mogrol | Not specified for in vivo | In vitro studies showed that 11-oxo-mogrol reversed the inactivation of mTOR phosphorylation induced by MK-801. | [1][2] |
II. Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Mogroside V in a Mouse Model of Schizophrenia
1. Animal Model:
-
Species: C57BL/6 mice, male.[1]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1: Control: Normal naïve mice receiving standard drinking water.
-
Group 2: Mogroside V: Mice receiving Mogroside V in their drinking water.
-
Group 3: MK-801: Mice receiving standard drinking water and MK-801 injections.
-
Group 4: MK-801 + Mogroside V: Mice receiving Mogroside V in their drinking water and MK-801 injections.
3. Drug Administration:
-
Mogroside V: Dissolve Mogroside V in drinking water at a concentration of 0.5 mg/ml or 5 mg/ml.[2] Provide this as the sole source of drinking water for the duration of the experiment.
-
MK-801: Dissolve Dizocilpine maleate (MK-801) in saline. Administer via intraperitoneal (i.p.) injection at a dose that induces schizophrenia-like behaviors (dose to be determined by literature review and pilot studies).
4. Behavioral Testing:
-
Prepulse Inhibition (PPI) Test:
-
Acclimate mice to the startle chamber for a set period.
-
Present a series of trials including pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., prepulses of 74, 78, 82, 86, 90 dB followed by a 120 dB pulse).
-
Measure the startle response (amplitude of whole-body flinch).
-
Calculate PPI percentage as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
-
Social Interaction Test:
-
Place a test mouse in a three-chambered social interaction box.
-
In one side chamber, place a novel mouse (stranger 1) in a wire cage. Leave the other side chamber empty.
-
Record the time the test mouse spends in each chamber and sniffing the wire cage.
-
In a subsequent session, place a new novel mouse (stranger 2) in the previously empty chamber.
-
Record the time spent in each chamber and sniffing each caged mouse.
-
5. Neurochemical and Cellular Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Dissect the medial prefrontal cortex (mPFC).
-
Western Blot: Homogenize mPFC tissue and perform western blot analysis to determine the phosphorylation levels of AKT and mTOR.
-
Immunohistochemistry: Perfuse mice with paraformaldehyde, collect brains, and prepare sections for immunohistochemical staining to assess neuronal apoptosis (e.g., using TUNEL staining).
III. Signaling Pathways and Experimental Workflows
Signaling Pathway
The neuroprotective effects of 11-oxo-mogrol, a metabolite of Mogroside V, are partly attributed to its modulation of the AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell survival, growth, and proliferation.
References
High-Purity 11-Oxo-Mogroside V: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity 11-oxo-mogroside V in pharmacological research. 11-oxo-mogroside V, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. These characteristics make it a compelling candidate for investigation in various therapeutic areas.
Pharmacological Properties and Applications
High-purity 11-oxo-mogroside V is a valuable tool for in vitro and in vivo studies aimed at elucidating its mechanisms of action and therapeutic potential. Key areas of investigation include:
-
Antioxidant Activity: 11-oxo-mogroside V is a potent scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Its ability to mitigate oxidative stress makes it a subject of interest for the development of novel antioxidant therapies.
-
Anti-inflammatory Effects: Research has shown that related mogrosides can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] By inhibiting the production of pro-inflammatory mediators, 11-oxo-mogroside V holds promise for the treatment of inflammatory conditions.
-
Neuroprotective Potential: Studies on mogroside V and its metabolite, 11-oxo-mogrol, suggest a neuroprotective role through the modulation of signaling pathways like AKT/mTOR, which are crucial for neuronal survival and function.[2] This suggests potential applications in the context of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of 11-oxo-mogroside V and its related compound, mogroside V.
| Parameter | Compound | EC50 (µg/mL) | Reference |
| In Vitro Antioxidant Activity | |||
| Superoxide Anion (O₂⁻) Scavenging | 11-oxo-mogroside V | 4.79 | [3][4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 11-oxo-mogroside V | 16.52 | [3][4] |
| Hydroxyl Radical (•OH) Scavenging | 11-oxo-mogroside V | 146.17 | [3][4] |
| Hydroxyl Radical (•OH) Scavenging | Mogroside V | 48.44 | [4] |
| Inhibition of DNA Damage | |||
| •OH-induced DNA Damage | 11-oxo-mogroside V | 3.09 | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pharmacological properties of high-purity 11-oxo-mogroside V.
In Vitro Antioxidant Activity Assay (Chemiluminescence)
Objective: To determine the reactive oxygen species (ROS) scavenging activity of 11-oxo-mogroside V.
Materials:
-
High-purity 11-oxo-mogroside V
-
Luminol
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen peroxide (H₂O₂)
-
FeSO₄-EDTA solution (for •OH generation via Fenton reaction)
-
Tris-HCl buffer
-
Chemiluminescence analyzer
Methodology:
Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of 11-oxo-mogroside V.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[5]
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of 11-oxo-mogroside V to the mixture.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[5]
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of 11-oxo-mogroside V to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[5]
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
NF-κB Activation Assay (p65 Translocation)
Objective: To assess the effect of 11-oxo-mogroside V on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Cell Line: BV-2 microglial cells or RAW 264.7 macrophages.
Materials:
-
High-purity 11-oxo-mogroside V
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed BV-2 or RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of 11-oxo-mogroside V for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in individual cells.
-
The ratio of nuclear to cytoplasmic fluorescence is used as a measure of p65 translocation and, consequently, NF-κB activation.
-
Western Blot Analysis of MAPK and AKT/mTOR Pathway Phosphorylation
Objective: To determine the effect of 11-oxo-mogroside V on the phosphorylation status of key proteins in the MAPK and AKT/mTOR signaling pathways.
Cell Line: BV-2 microglial cells or primary neurons.
Materials:
-
High-purity 11-oxo-mogroside V
-
Stimulant (e.g., LPS for MAPK, or a neurotoxic agent like MK-801 for AKT/mTOR in neurons)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-p38 MAPK, total p38 MAPK
-
Phospho-ERK1/2, total ERK1/2
-
Phospho-JNK, total JNK
-
Phospho-AKT, total AKT
-
Phospho-mTOR, total mTOR
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with 11-oxo-mogroside V and/or the relevant stimulant as described in the previous protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample to determine the relative phosphorylation level.
-
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by 11-oxo-mogroside V and a general experimental workflow.
Caption: General experimental workflow for in vitro pharmacological evaluation.
Caption: Simplified anti-inflammatory signaling pathway modulated by 11-oxo-mogroside V.
Caption: Simplified neuroprotective signaling pathway involving AKT/mTOR.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The protective effects of Mogroside V and its metabolite 11-oxo-mogrol of intestinal microbiota against MK801-induced neuronal damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Analytical Techniques for Detecting 11-oxo-mogroside V in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a natural, high-intensity sweetener with potential pharmacological activities, including antioxidant and anti-inflammatory effects, accurate and sensitive detection of 11-oxo-mogroside V in complex matrices is crucial for quality control, pharmacokinetic studies, and drug development.[1][2] This document provides detailed application notes and protocols for the analytical determination of 11-oxo-mogroside V using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methodologies
The primary techniques for the quantification of 11-oxo-mogroside V in complex mixtures are HPLC with UV detection and UPLC-MS/MS. UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection in biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of 11-oxo-mogroside V in less complex matrices, such as fruit extracts and formulated products.
Protocol: HPLC-UV Analysis of 11-oxo-mogroside V
a. Sample Preparation (Monk Fruit Extract)
-
Extraction: Weigh a known amount of powdered monk fruit sample and add a suitable solvent, typically a methanol-water or ethanol-water mixture.
-
Ultrasonic-Assisted Extraction: To improve extraction efficiency, sonicate the mixture in an ultrasonic bath for a specified duration.
-
Purification: Filter the extract. For cleaner samples, solid-phase extraction (SPE) can be employed to remove interfering substances.
b. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., ODS Column, 250 mm × 4.6 mm, 5 μm).[3]
-
Mobile Phase: A gradient elution using acetonitrile and water is commonly used.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 210 nm.[3]
c. Quantification
The concentration of 11-oxo-mogroside V is determined by comparing the peak area of the analyte to a calibration curve generated using certified reference standards.[3]
Quantitative Data Summary: HPLC-UV Method Validation [3]
| Parameter | 11-oxo-mogroside V | Mogroside V |
| Linear Range | 0.5985 - 14.9625 μg (r=0.9984) | 0.8046 - 20.1150 μg (r=0.9998) |
| Average Recovery | 102.5% | 104.6% |
| RSD (%) | 4.43% (n=6) | 3.28% (n=6) |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of 11-oxo-mogroside V in complex biological matrices like plasma.
Protocol: UPLC-MS/MS Analysis of 11-oxo-mogroside V in Rat Plasma
This protocol is adapted from a method developed for the closely related compound, mogroside V, and is expected to be highly applicable for 11-oxo-mogroside V with appropriate optimization of mass spectrometric parameters.
a. Sample Preparation
-
Protein Precipitation: To a 75 µL plasma sample, add 250 µL of methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for injection into the UPLC-MS/MS system.
b. UPLC Conditions
-
System: UPLC system coupled to a triple-quadrupole tandem mass spectrometer.
-
Column: C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).
-
Mobile Phase: Isocratic elution with methanol:water (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
c. Mass Spectrometry Conditions
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).
-
Detection Mode: Selected-Reaction Monitoring (SRM).
-
Key Transitions: The specific mass transitions for 11-oxo-mogroside V would need to be determined by infusing a standard solution. Based on its molecular weight, the precursor ion [M-H]⁻ would be monitored, followed by optimization of the collision energy to identify a stable and abundant product ion. For mogroside V, the transition is m/z 1285.6 → 1123.7.
Quantitative Data Summary: Antioxidant Activity of 11-oxo-mogroside V [2][4]
| Reactive Oxygen Species (ROS) | EC50 (μg/mL) of 11-oxo-mogroside V | EC50 (μg/mL) of Mogroside V |
| Superoxide Anion (O₂⁻) | 4.79 | Higher than 11-oxo-mogroside V |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Higher than 11-oxo-mogroside V |
| Hydroxyl Radical (•OH) | 146.17 | 48.44 |
| •OH-induced DNA damage | 3.09 | Not Reported |
EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the analysis of 11-oxo-mogroside V.
Caption: Workflow for comparing drying methods on 11-oxo-mogroside V content.
Signaling Pathway
The anti-inflammatory effects of mogrosides have been studied, particularly for mogroside V. It is suggested that these compounds can modulate inflammatory pathways by affecting key signaling molecules. The following diagram illustrates a representative anti-inflammatory signaling pathway that may be influenced by 11-oxo-mogroside V, based on the mechanisms reported for related mogrosides.[5]
Caption: Representative anti-inflammatory signaling pathway modulated by mogrosides.
References
Troubleshooting & Optimization
Welcome to the technical support center for the analysis of 11-oxo-mogroside V and related mogrosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 11-oxo-mogroside V from mogroside V?
A1: The primary challenge lies in their structural similarity. 11-oxo-mogroside V is a closely related derivative of mogroside V, differing by a ketone group at the C11 position. This subtle difference results in very similar polarities and retention behaviors on standard reversed-phase HPLC columns, often leading to co-elution or poor resolution.
Q2: What type of HPLC column is most effective for separating mogroside V and 11-oxo-mogroside V?
A2: C18 columns are the most commonly used and are effective for separating mogrosides.[1][2] For enhanced resolution of structurally similar isomers like 11-oxo-mogroside V and mogroside V, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly improve efficiency and resolution.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can also offer alternative selectivity.[3][5]
Q3: What is the optimal detection wavelength for mogrosides?
A3: Mogrosides lack a strong chromophore, making UV detection challenging. The most common approach is to use low UV wavelengths, typically between 203 nm and 210 nm.[2][3][6] Other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed for better sensitivity and specificity.[5][7]
Q4: Can I use an isocratic method for mogroside analysis?
A4: While isocratic methods can be used, gradient elution is generally preferred for analyzing complex mixtures of mogrosides.[7] A gradient method, typically with water and acetonitrile, allows for the separation of compounds with a wider range of polarities and can help to resolve closely eluting peaks like 11-oxo-mogroside V and mogroside V.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 11-oxo-mogroside V and related mogrosides.
Problem 1: Poor Resolution Between 11-oxo-mogroside V and Mogroside V
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The ratio of organic solvent to water is critical.
-
Solution: Optimize the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with small changes in the acetonitrile or methanol concentration.
-
-
Incorrect Column Choice: The column chemistry may not be optimal for separating these isomers.
-
Solution: Switch to a high-efficiency column with a smaller particle size (e.g., <3 µm). Consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.[4]
-
-
Suboptimal Temperature: Column temperature affects viscosity and mass transfer, thereby influencing resolution.
-
Solution: Adjust the column temperature. A study on the separation of mogroside V and 11-oxomogroside V utilized a column temperature of 40°C.[6] Try optimizing in the range of 30-45°C.
-
-
High Flow Rate: A high flow rate can lead to band broadening and reduced resolution.
-
Solution: Decrease the flow rate. This increases the interaction time of the analytes with the stationary phase, which can improve separation.
-
Problem 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of mogrosides, causing peak tailing.
-
Solution: Add a small amount of an acidic modifier, like formic acid (0.1%), to the mobile phase to suppress silanol activity. Using a well-end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites and peak tailing.
-
Solution: Use a guard column and ensure adequate sample preparation, including solid-phase extraction (SPE) if necessary, to remove interfering substances. Regularly flush the column with a strong solvent.
-
Problem 3: Unstable Retention Times
Possible Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, even minor ones, can affect retention times.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation in the pump.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of mogroside V and 11-oxo-mogroside V.
Table 1: HPLC Method Parameters for Mogroside Analysis
| Parameter | Method 1 | Method 2 |
| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm[6] | C18, 250 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | A: Acetonitrile, B: Water (Gradient)[6] | Acetonitrile and Water (Gradient)[1][2] |
| Flow Rate | 0.75 mL/min[6] | Not Specified |
| Column Temp. | 40°C[6] | Not Specified |
| Detection | UV at 210 nm[6] | UV at 203 nm[2] |
Table 2: Example Gradient Program
| Time (min) | % Acetonitrile | % Water |
| 0 | 20 | 80 |
| 20 | 35 | 65 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
| 31 | 20 | 80 |
| 40 | 20 | 80 |
This is an example gradient and may require optimization for your specific column and system.
Experimental Protocols
Protocol 1: Gradient HPLC-UV Method for 11-oxo-mogroside V and Mogroside V
This protocol is based on a method developed for the simultaneous determination of mogroside V and 11-oxomogroside V.[6]
-
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV detector.
-
ODS Column (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Column oven.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reference standards for 11-oxo-mogroside V and mogroside V.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (A) and Water (B) with a gradient program (refer to Table 2 for an example, optimization may be required).
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare standard solutions of 11-oxo-mogroside V and mogroside V in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare sample solutions by extracting the mogrosides from the matrix and filtering through a 0.45 µm syringe filter.
-
Set up the HPLC system with the specified conditions and allow the column to equilibrate.
-
Inject the standard and sample solutions.
-
Identify and quantify the peaks based on the retention times and peak areas of the reference standards.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of mogrosides.
Caption: A troubleshooting decision tree for improving mogroside resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Overcoming Solubility Challenges of 11-oxo-mogroside V in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing 11-oxo-mogroside V, ensuring its complete dissolution in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of 11-oxo-mogroside V in common solvents?
A1: Based on available data, the solubility of 11-oxo-mogroside V is as follows:
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~1 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] |
Q2: I dissolved 11-oxo-mogroside V in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO concentration is no longer sufficient to keep it dissolved. Here are several strategies to prevent this:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of 11-oxo-mogroside V in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid cytotoxicity.
-
Use a co-solvent system: A combination of solvents can enhance solubility. A common approach is to first dissolve the compound in DMSO and then use other co-solvents like PEG300 and Tween-80 for further dilution into the aqueous medium.
-
Gentle warming: Pre-warming the aqueous buffer to 37°C before adding the stock solution can help improve solubility.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.
Q3: Are there alternatives to DMSO for preparing stock solutions?
A3: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can be used. However, it is crucial to determine the compatibility of these solvents with your specific experimental system and to keep the final solvent concentration at a non-toxic level.
Q4: How does pH affect the solubility of mogrosides?
A4: For the related compound Mogroside V, studies have shown it is stable over a wide pH range, from 3 to 12. While specific data for 11-oxo-mogroside V is limited, it is expected to have similar stability. However, extreme pH values combined with high temperatures could potentially lead to the hydrolysis of its glycosidic bonds.
Q5: Can temperature be used to improve the solubility of 11-oxo-mogroside V?
A5: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, the effect of temperature on the aqueous solubility of mogrosides can be complex. For Mogroside V, one study showed that adsorption (a process related to solubility) slightly increased from 25-40°C but then decreased at higher temperatures.[2] Therefore, excessive heating should be avoided to prevent potential degradation.
Q6: How can cyclodextrins be used to enhance the solubility of 11-oxo-mogroside V?
A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming inclusion complexes with increased aqueous solubility. This is a common technique for triterpenoid saponins. To use cyclodextrins, you would typically dissolve the cyclodextrin in water and then add the 11-oxo-mogroside V, followed by stirring or sonication to facilitate the formation of the inclusion complex. The exact ratio of cyclodextrin to the compound needs to be optimized for each specific application.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Lower the final concentration of 11-oxo-mogroside V. |
| Rapid change in solvent polarity. | Add the DMSO stock solution slowly to the pre-warmed aqueous buffer while vortexing. |
| Low temperature of the aqueous buffer. | Ensure the aqueous buffer is pre-warmed to 37°C. |
Issue 2: The solution is initially clear but a precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step |
| Compound instability in the medium. | Prepare fresh solutions immediately before use. Avoid storing diluted aqueous solutions. |
| Interaction with media components. | If using cell culture media, consider if serum or other components might be causing precipitation. Test solubility in a simpler buffer first. |
| Evaporation of the solvent during long incubations. | Use sealed plates or ensure proper humidification in the incubator to minimize evaporation. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of the stock solution. | Visually inspect the stock solution to ensure it is completely clear before each use. Briefly sonicate if necessary. |
| Variability in solution preparation. | Standardize the protocol for preparing stock and working solutions, including solvent volumes, mixing techniques, and temperatures. |
| Degradation of the compound. | Store the solid compound and stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a method for preparing a working solution of 11-oxo-mogroside V for animal experiments.
-
Prepare a stock solution: Dissolve 11-oxo-mogroside V in DMSO to a concentration of 25 mg/mL.
-
Prepare the co-solvent mixture: For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is uniform.
-
Final dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (General Protocol for Triterpenoid Saponins)
This is a general protocol that can be adapted for 11-oxo-mogroside V.
-
Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water to the desired concentration (e.g., 10% w/v).
-
Add 11-oxo-mogroside V: Add the powdered 11-oxo-mogroside V to the cyclodextrin solution.
-
Facilitate complex formation: Stir or sonicate the mixture at room temperature for a sufficient period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Clarify the solution: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant contains the solubilized 11-oxo-mogroside V.
-
Optimization: The molar ratio of 11-oxo-mogroside V to cyclodextrin, the type of cyclodextrin, and the complexation time may need to be optimized to achieve the desired concentration.
Visualizations
References
Preventing degradation of 11-oxo-mogroside V during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 11-oxo-mogroside V during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of 11-oxo-mogroside V, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 11-oxo-mogroside V in the final extract. | Thermal Degradation: High temperatures used during the drying of the plant material or during solvent extraction can lead to the degradation of 11-oxo-mogroside V. | - Drying: Employ low-temperature drying methods such as freeze-drying or vacuum drying instead of hot-air drying. - Extraction: Maintain extraction temperatures below 60°C. If using heat, minimize the duration of exposure. |
| Presence of unknown peaks in HPLC/LC-MS analysis, suggesting degradation products. | Hydrolysis of Glycosidic Bonds: Extreme pH conditions (highly acidic or alkaline) during extraction can catalyze the hydrolysis of the glycosidic linkages in 11-oxo-mogroside V, leading to the formation of mogrosides with fewer glucose units or the aglycone, mogrol. | - pH Control: Maintain the pH of the extraction solvent within a neutral range (pH 6-8). If pH adjustment is necessary for other reasons, minimize the exposure time to extreme pH values and consider performing the extraction at a lower temperature. |
| Inconsistent extraction efficiency and potential for degradation. | Inappropriate Solvent Choice: The choice of solvent can influence the stability of 11-oxo-mogroside V. While common solvents like ethanol and methanol are used, their purity and the presence of contaminants can affect stability. | - Solvent Selection: Use high-purity (HPLC or analytical grade) solvents. Ethanol-water mixtures (e.g., 70% ethanol) are commonly effective. - Solvent Screening: If degradation is suspected, perform small-scale screening with different solvents (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to identify the optimal solvent for both extraction efficiency and stability. |
| Loss of 11-oxo-mogroside V during solvent removal/concentration. | Prolonged Exposure to Heat: Rotary evaporation or other concentration methods that employ heat can cause thermal degradation if not properly controlled. | - Low-Temperature Concentration: Use a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 40°C). - High Vacuum: Apply a high vacuum to facilitate solvent evaporation at a lower temperature. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the stability and extraction of 11-oxo-mogroside V.
Q1: What is the primary cause of 11-oxo-mogroside V degradation during extraction?
A1: The primary cause of degradation is exposure to high temperatures. Studies have shown that traditional hot-air drying of monk fruit at elevated temperatures leads to a significant reduction in the content of 11-oxo-mogroside V compared to low-temperature methods like freeze-drying. Thermal degradation can also occur during solvent extraction and concentration steps if not properly controlled.
Q2: What is the optimal temperature range for extracting 11-oxo-mogroside V?
A2: While a definitive optimal temperature has not been established, it is recommended to keep the extraction temperature below 60°C to minimize thermal degradation. Some protocols suggest heating at 60-80°C for 2-3 hours for mogroside extraction in general; however, for preserving the sensitive 11-oxo-mogroside V, the lower end of this range or even room temperature extraction with longer duration or assistance (e.g., ultrasonication) is advisable.[1]
Q3: How does pH affect the stability of 11-oxo-mogroside V?
A3: While specific studies on the pH stability of 11-oxo-mogroside V are limited, triterpenoid glycosides, in general, can be susceptible to acid or base-catalyzed hydrolysis of their glycosidic bonds. This would lead to the loss of sugar moieties and the formation of various degradation products. Therefore, it is recommended to maintain a neutral pH during extraction to prevent such degradation.
Q4: What are the best solvents to use for 11-oxo-mogroside V extraction to minimize degradation?
A4: Aqueous solutions of ethanol or methanol are commonly used for the extraction of mogrosides.[1] There is no direct evidence to suggest that these solvents themselves cause degradation under normal extraction conditions (i.e., moderate temperatures and neutral pH). The choice of solvent may have a greater impact on extraction efficiency. To ensure stability, it is crucial to use high-purity solvents and avoid prolonged exposure to heat, regardless of the solvent used.
Q5: Can I use techniques like ultrasonic or microwave-assisted extraction?
A5: Yes, these techniques can be beneficial as they can enhance extraction efficiency and potentially reduce the need for high temperatures or long extraction times, thereby minimizing the risk of thermal degradation. However, it is important to carefully control the parameters (e.g., power, temperature, and time) to avoid localized heating that could still lead to degradation.
Q6: How can I detect and quantify the degradation of 11-oxo-mogroside V in my samples?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm) is a standard method for the quantification of 11-oxo-mogroside V.[2] The appearance of new peaks with different retention times from the parent compound in the chromatogram can indicate the presence of degradation products. For structural elucidation of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Data Presentation
Table 1: Influence of Drying Method on Relative 11-oxo-mogroside V Content
| Drying Method | Temperature Range | Relative 11-oxo-mogroside V Content | Reference |
| Hot-Air Drying | 45-70°C | Lower | [2] |
| Freeze-Drying | -50 to -80°C (initial) | Higher | [2] |
| Vacuum Drying | 40-50°C | Higher | [2] |
Note: This table provides a qualitative comparison based on available literature. Quantitative values can vary depending on the specific processing conditions.
Experimental Protocols
Protocol 1: General Extraction of 11-oxo-mogroside V
This protocol describes a general method for the extraction of 11-oxo-mogroside V from dried monk fruit powder.
Materials:
-
Dried and powdered monk fruit (preferably freeze-dried or vacuum-dried)
-
70% (v/v) Ethanol in deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filter
Procedure:
-
Weigh 10 g of dried monk fruit powder and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
To the remaining solid residue, add another 100 mL of 70% ethanol and repeat steps 3-5.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature of ≤ 40°C under vacuum.
-
Filter the concentrated extract through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: HPLC Quantification of 11-oxo-mogroside V
This protocol provides a general method for the quantification of 11-oxo-mogroside V using HPLC.
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution.
-
Example Gradient: 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-35 min, 60-20% A. (The gradient should be optimized based on the specific column and system).
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of 11-oxo-mogroside V standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the prepared standards and the extracted sample into the HPLC system.
-
Identify the peak for 11-oxo-mogroside V in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of 11-oxo-mogroside V in the sample based on the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction of 11-oxo-mogroside V.
Caption: Factors leading to the degradation of 11-oxo-mogroside V.
References
Technical Support Center: 11-oxo-mogroside V Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the accurate quantification of 11-oxo-mogroside V.
Frequently Asked Questions (FAQs)
Q1: What is 11-oxo-mogroside V?
A1: 11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a key sweet component found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] It is structurally similar to Mogroside V, the most abundant mogroside, and is often analyzed alongside it for quality control and research purposes.[1][3] It is used in the food and beverage industry as a non-caloric, natural sweetener and is also investigated for its potent antioxidant properties.[2]
Q2: Which analytical techniques are most suitable for quantifying 11-oxo-mogroside V?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective methods.[3][4][5] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like plasma or food products.[4][6]
Q3: My 11-oxo-mogroside V standard seems to be degrading. What are the optimal storage conditions?
A3: For long-term storage, 11-oxo-mogroside V, like similar mogrosides, should be stored at 2-8°C, or for extended periods, at -20°C in a well-sealed, light-resistant container to protect from moisture and potential photodegradation.[7] While stable for short periods at room temperature during experimental procedures, prolonged exposure is not recommended, especially when in solution.[7]
Q4: What are the expected metabolites of 11-oxo-mogroside V in biological systems?
A4: Following ingestion, mogrosides like mogroside V are not significantly absorbed systemically. Instead, they are metabolized by intestinal microbiota.[8] The glycosidic bonds are hydrolyzed, leading to the formation of the aglycone, mogrol.[8] Therefore, when analyzing biological samples, it is crucial to consider the presence of mogrol and other partially deglycosylated metabolites.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 11-oxo-mogroside V.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Column overload. | 1. Adjust the mobile phase. Mogrosides are stable in a wide pH range (3-12).[7] Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[1] 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Reduce the injection volume or dilute the sample. |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample preparation. 3. Matrix effects (ion suppression in LC-MS).[1] | 1. Optimize the extraction solvent and technique. Microwave-assisted extraction has been shown to be effective.[10] For plasma, a simple protein precipitation with methanol is often sufficient.[4][6] 2. Prepare solutions fresh for each experiment and keep samples cool.[7] 3. Perform a matrix effect study.[1] If significant suppression is observed, improve sample cleanup (e.g., using Solid Phase Extraction) or use a matrix-matched calibration curve. |
| Poor Resolution Between 11-oxo-mogroside V and Mogroside V | 1. Suboptimal mobile phase gradient. 2. Inadequate column chemistry. | 1. Optimize the gradient elution program. A gradient of acetonitrile and water is commonly used and provides good separation.[1][3] 2. Use a high-resolution C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[3] |
| Inconsistent or Non-Reproducible Results | 1. Instability of the analyte in the experimental medium.[7] 2. Variability in sample preparation. 3. Instrument fluctuation. | 1. Confirm the stability of 11-oxo-mogroside V in your specific solvent or medium by analyzing samples at different time points.[1][7] 2. Ensure consistent and precise execution of all sample preparation steps. Use an internal standard (IS) to correct for variability. 3. Check the stability of the HPLC/LC-MS system, including pump flow rate, column temperature, and detector response. |
Experimental Protocols
Protocol 1: Quantification of 11-oxo-mogroside V by HPLC-UV
This protocol is adapted from a validated method for the simultaneous determination of mogroside V and 11-oxo-mogroside V in monk fruit.[3]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of 11-oxo-mogroside V standard in methanol.
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.5 µg/mL to 15 µg/mL).[3]
-
-
Sample Preparation (for Monk Fruit Extract):
-
Accurately weigh the powdered sample.
-
Extract with 70% ethanol using ultrasonication for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of 11-oxo-mogroside V in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification of Mogroside V in Rat Plasma by LC-MS/MS
This protocol for Mogroside V can be adapted for 11-oxo-mogroside V by determining its specific mass transitions. It demonstrates a typical bioanalytical workflow.[4][6]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm).[4][6]
-
Flow Rate: 0.25 mL/min (adapted from similar methods).[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example for Mogroside V): m/z 1285.6 → 1123.7.[4][6] The specific transition for 11-oxo-mogroside V would need to be optimized by infusing the standard into the mass spectrometer.
-
-
Sample Preparation:
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters
| Parameter | Mogroside V | 11-oxo-mogroside V | Reference |
| Linear Range (µg) | 0.8046 - 20.1150 | 0.5985 - 14.9625 | [3] |
| Correlation Coefficient (r) | 0.9998 | 0.9984 | [3] |
| Average Recovery (%) | 104.6 | 102.5 | [3] |
| RSD of Recovery (%) | 3.28 | 4.43 | [3] |
Table 2: LC-MS/MS Method Validation Parameters (for Mogroside V in Plasma)
| Parameter | Value | Reference |
| Linear Range (ng/mL) | 96.0 - 96,000 | [4][6] |
| Limit of Quantitation (LOQ) (ng/mL) | 96.0 | [4][6] |
| Intra-day & Inter-day Precision (RSD %) | < 10.1 | [4][6] |
| Mean Recovery (%) | 91.3 - 95.7 | [4][6] |
| Matrix Effect (%) | 98.2 - 105.0 | [4][6] |
Visualizations
Caption: General workflow for the quantification of 11-oxo-mogroside V.
Caption: Decision tree for troubleshooting inaccurate quantification results.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodstandards.gov.au [foodstandards.gov.au]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 11-oxo-mogroside V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 11-oxo-mogroside V during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial step for maximizing the yield of 11-oxo-mogroside V?
A1: The initial drying method of the monk fruit (Siraitia grosvenorii) is a critical determinant of the final yield. Low-temperature drying techniques such as freeze-drying and vacuum drying are superior to traditional high-temperature hot-air drying for preserving the structural integrity and concentration of 11-oxo-mogroside V and other mogrosides. High temperatures can lead to the degradation of these heat-sensitive compounds.
Q2: What is a common and effective multi-step purification strategy for obtaining high-purity 11-oxo-mogroside V?
A2: A widely adopted and effective strategy involves a three-stage process:
-
Initial Extraction: Aqueous extraction of dried monk fruit powder.
-
Primary Purification: Use of macroporous adsorbent resin to capture mogrosides and remove sugars and other polar impurities.[1][2]
-
High-Purity Purification: Further purification using affinity chromatography with boronic acid-functionalized silica gel, followed by a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).[2][3]
Q3: What analytical method is standard for the quantification of 11-oxo-mogroside V?
A3: High-Performance Liquid Chromatography (HPLC) equipped with a UV detector is the standard analytical method for the quantification of 11-oxo-mogroside V.[4] A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water.[3] Detection is commonly performed at a wavelength of around 210 nm.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Extraction | Incomplete extraction of mogrosides from the fruit matrix. | Ensure a sufficient solvent-to-solid ratio (e.g., 10:1 w/v of deionized water to fruit powder).[2] Perform repeated extractions (at least 2-3 times) on the solid residue and combine the aqueous extracts to maximize recovery.[2] |
| Degradation of mogrosides during extraction. | Maintain the extraction temperature between 60-80°C.[2] Avoid prolonged exposure to high temperatures. | |
| Poor Binding of Mogrosides to Macroporous Resin | Incorrect flow rate during sample loading. | Decrease the flow rate during the loading of the crude extract onto the column to ensure sufficient residence time for binding. |
| Resin not properly equilibrated. | Equilibrate the macroporous resin column with deionized water until the pH of the eluent is neutral before loading the extract. | |
| Inappropriate resin selection. | Select a resin with suitable polarity and surface area for mogroside adsorption. Nonpolar or weakly polar resins are generally effective. | |
| Low Recovery from Macroporous Resin | Inefficient elution of bound mogrosides. | Optimize the ethanol concentration in the elution buffer; a stepwise gradient of 30-70% aqueous ethanol is often effective.[2] Ensure a sufficient volume of elution buffer is used to completely desorb the mogrosides. |
| Elution flow rate is too high. | Decrease the flow rate during elution to allow for complete desorption of the mogrosides from the resin. | |
| Co-elution of Impurities in HPLC Purification | Inadequate separation by the macroporous resin. | Improve the washing step after loading the crude extract onto the macroporous resin. Wash with a sufficient volume of deionized water to remove highly polar impurities. |
| Suboptimal HPLC conditions. | Adjust the gradient profile of the mobile phase (acetonitrile and water) to improve the resolution between 11-oxo-mogroside V and closely related compounds. | |
| Low Purity in Final Product | Presence of isomeric or structurally similar mogrosides. | Employ affinity chromatography, such as with boronic acid-functionalized silica gel, which specifically binds to the diol groups present in mogrosides, to enhance selectivity before the final HPLC step.[2][3] |
| Incomplete removal of pigments and other non-mogroside impurities. | Ensure thorough washing of the macroporous resin column with deionized water before elution with ethanol. |
Quantitative Data Summary
The following tables summarize quantitative data related to the purification and properties of 11-oxo-mogroside V.
Table 1: Purity and Yield at Different Purification Stages
| Purification Step | Initial Purity | Final Purity | Yield/Recovery | Reference |
| Macroporous Resin (HZ 806) | 0.5% (Mogroside V) | 10.7% (Mogroside V) | 15.1-fold purification factor | [5][6] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | 96.36% recovery | [3] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | Not specified | [3] |
| Multi-step (including crystallization) | Crude Product | ≥ 98.4% | > 90% | [7] |
Table 2: Composition of a Highly Purified Mogroside Mixture
| Component | Content (w/w on dry basis) | Reference |
| Mogroside V | 62.82% | [8] |
| 11-oxo-Mogroside V | 15.32% | [8] |
| Siamenoside I | 5.11% | [8] |
| Grosmomoside I | 3.92% | [8] |
| Total Mogrosides | 87.18% | [8] |
Experimental Protocols
Protocol 1: General Extraction and Purification of Mogrosides
Objective: To extract and purify mogrosides, including 11-oxo-mogroside V, from dried monk fruit.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, HZ 806)[2][5]
-
Boronic acid-functionalized silica gel[2]
-
HPLC system with a C18 column
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix dried monk fruit powder with deionized water at a 1:10 (w/v) ratio.[2]
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.[2]
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction on the residue at least once to maximize yield and combine the filtrates.[2]
-
-
Initial Purification with Macroporous Resin:
-
Pass the combined aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column thoroughly with deionized water to remove sugars, pigments, and other polar impurities.
-
Elute the mogrosides from the column using a stepwise gradient of 30-70% aqueous ethanol.[2]
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
-
-
High-Purity Purification (Affinity Chromatography):
-
Dissolve the crude mogroside extract in a suitable buffer.
-
Load the solution onto a boronic acid-functionalized silica gel column.[2]
-
Wash the column to remove any non-binding impurities.
-
Elute the purified mogrosides.
-
Analyze the purity of the fractions using HPLC.
-
Protocol 2: HPLC Analysis of 11-oxo-mogroside V
Objective: To quantify the concentration of 11-oxo-mogroside V.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile and water in a gradient elution.[4]
-
Flow Rate: 0.75 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 40°C.[4]
Methodology:
-
Prepare standard solutions of 11-oxo-mogroside V of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to 11-oxo-mogroside V based on its retention time compared to the standard.
-
Quantify the amount of 11-oxo-mogroside V in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 8. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
Technical Support Center: Accurate 11-oxo-mogroside V Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the accurate analysis of 11-oxo-mogroside V.
Troubleshooting Guide
Question: Why am I seeing poor peak resolution between 11-oxo-mogroside V and other mogrosides, particularly Mogroside V?
Answer: Co-elution of structurally similar mogrosides is a common challenge. To improve peak resolution, consider the following:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution program can enhance separation. Experiment with different ratios of your organic solvent (e.g., acetonitrile or methanol) and water.[1] The addition of a small amount of acid, such as acetic acid, to the mobile phase can sometimes improve peak shape and resolution.[2]
-
Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better separation. A temperature of around 40°C has been used successfully.[1][3]
-
Select a High-Resolution Column: Employing a column with a smaller particle size (e.g., ≤ 3 µm) or a longer column length can provide higher theoretical plates and better resolving power.
-
Modify the Stationary Phase: While C18 columns are common, exploring different stationary phases (e.g., C8, phenyl-hexyl) might offer different selectivity for mogrosides.
Question: My 11-oxo-mogroside V recovery is low and inconsistent. What are the potential causes and solutions?
Answer: Low and variable recovery can stem from several factors in your sample preparation and extraction process:
-
Inefficient Extraction:
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. Mixtures of ethanol or methanol with water are commonly used.[4]
-
Extraction Technique: Techniques like ultrasonic-assisted extraction can improve efficiency compared to simple maceration.[4] For dried plant material, hot water extraction is also a viable method.[3]
-
Solid-to-Liquid Ratio: An optimal ratio of sample material to solvent volume is crucial. A common starting point is 1:15 or 1:20 (g/mL).[3]
-
-
Analyte Degradation:
-
Drying Method: The method used to dry the initial plant material significantly impacts the concentration of 11-oxo-mogroside V. Low-temperature drying methods like freeze-drying or vacuum drying are superior to traditional hot-air drying at high temperatures, which can lead to degradation.[2][4]
-
Sample Storage: Store extracts and standards at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.[5]
-
-
Matrix Effects in Biological Samples: If you are analyzing plasma or serum, endogenous components can interfere with quantification. Use a robust protein precipitation method, for instance, with cold acetonitrile or methanol, to effectively remove proteins.[3]
Question: I am observing significant baseline noise in my chromatogram. How can I reduce it?
Answer: A noisy baseline can interfere with the accurate integration of peaks. Here are some steps to troubleshoot this issue:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC or MS grade), filtered, and properly degassed to prevent air bubbles from entering the system.
-
System Contamination: Flush the HPLC system, including the column, with a strong solvent to remove any contaminants. If the noise persists, the guard column or the analytical column may need replacement.
-
Detector Issues: For UV detection, ensure the lamp is in good condition and has sufficient energy. For mass spectrometry, detector contamination can be a source of noise, and cleaning may be required.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of 11-oxo-mogroside V?
A1: A common method utilizes a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution of acetonitrile and water.[1][3] The flow rate is typically set around 0.75 to 1.0 mL/min, with detection at 210 nm.[1][3][6] The column temperature is often maintained at around 30-40°C.[1][3]
Q2: How should I prepare monk fruit samples for 11-oxo-mogroside V analysis?
A2: For dried monk fruit, a typical procedure involves grinding the fruit into a fine powder, followed by extraction with an aqueous ethanol solution or hot water.[3] To enhance extraction efficiency, ultrasonic-assisted extraction can be employed.[4] The resulting extract is then filtered and diluted as necessary before injection into the HPLC system.
Q3: Are there more sensitive analytical techniques than HPLC-UV for 11-oxo-mogroside V?
A3: Yes, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity.[3] This is particularly useful for analyzing samples with complex matrices or very low concentrations of the analyte. The Multiple Reaction Monitoring (MRM) mode in MS/MS provides excellent specificity.[7]
Q4: What impact does the drying process of monk fruit have on 11-oxo-mogroside V content?
A4: The drying method has a significant impact. Studies have shown that low-temperature drying methods result in a much higher content of 11-oxo-mogroside V compared to traditional hot-air drying.[2][4]
Q5: Where can I obtain a reference standard for 11-oxo-mogroside V?
A5: High-purity reference standards for 11-oxo-mogroside V can be purchased from various chemical suppliers specializing in phytochemicals and analytical standards. It is crucial to use a certified reference standard for accurate quantification.[4] While not always readily available, some suppliers offer this compound for research purposes.[8]
Quantitative Data Summary
Table 1: HPLC Method Parameters for 11-oxo-mogroside V Analysis
| Parameter | Value | Reference |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) | [1][3] |
| Mobile Phase | Acetonitrile-Water (Gradient) | [1][3] |
| Flow Rate | 0.75 mL/min | [1][3] |
| Detection Wavelength | 210 nm | [1][3] |
| Column Temperature | 40°C | [1][3] |
| Linear Range | 0.5985 - 14.9625 µg | [1] |
| Average Recovery | 102.5% | [1] |
| RSD | 4.43% (n=6) | [1] |
Experimental Protocols
Protocol 1: Extraction of 11-oxo-mogroside V from Monk Fruit
This protocol describes a general method for the extraction of mogrosides from dried monk fruit powder.
Materials:
-
Dried and powdered monk fruit
-
50% Ethanol
-
Shaking water bath or ultrasonic bath
-
Filter paper or centrifuge
Procedure:
-
Weigh a known amount of powdered monk fruit.
-
Add 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[3]
-
Heat the mixture to 60°C and shake for 100 minutes in a shaking water bath.[3] Alternatively, use an ultrasonic bath for a specified period to enhance extraction.[4]
-
Filter the mixture to collect the ethanol extract. A centrifugation step can also be used to separate the solid residue.
-
To maximize yield, the extraction process on the residue can be repeated two more times.
-
Combine the extracts for subsequent analysis.
Protocol 2: HPLC Analysis of 11-oxo-mogroside V
This protocol outlines a standard HPLC method for the quantification of 11-oxo-mogroside V.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS C18 column (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). The specific gradient program should be optimized for the best separation.
-
Flow Rate: 0.75 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Prepare a stock solution of the 11-oxo-mogroside V standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample extract as described in Protocol 1 and filter it through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the 11-oxo-mogroside V peak based on the retention time of the standard.
-
Quantify the concentration of 11-oxo-mogroside V in the samples by comparing the peak area to the calibration curve generated from the standards.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
Addressing matrix effects in 11-oxo-mogroside V LC-MS analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 11-oxo-mogroside V and other related mogrosides.
Troubleshooting Guide
Q1: My signal intensity for 11-oxo-mogroside V is low and inconsistent, especially in complex samples like fruit extracts or plasma. What could be the cause?
A1: Low and variable signal intensity, particularly when moving from simple standards to complex matrices, is a classic symptom of matrix effects. Matrix effects occur when co-eluting, non-target compounds in the sample interfere with the ionization of the analyte (11-oxo-mogroside V) in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[1] Endogenous substances within a complex sample are often the cause of these effects.[3]
Q2: How can I confirm that the issues I'm seeing are due to matrix effects?
A2: There are several established methods to evaluate the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a common quantitative approach. You compare the peak area of an analyte spiked into a blank matrix extract (a sample processed without the analyte) against the peak area of the analyte in a pure solvent at the same concentration. A significant difference in peak area indicates a matrix effect.[4][5] The matrix effect can be calculated using the formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
Post-Column Infusion: This is a qualitative method to identify where in the chromatogram matrix effects occur. A solution of your analyte is continuously infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[5][6] This helps in adjusting chromatographic conditions to separate the analyte from these interfering regions.[6]
Q3: My sample is a crude extract of Siraitia grosvenorii. What sample preparation steps can I take to minimize matrix effects for 11-oxo-mogroside V analysis?
A3: Proper sample preparation is one of the most effective strategies to mitigate matrix effects by removing interfering components.[1]
-
Solid-Liquid Extraction (SLE): For fruit samples, an ultrasound-assisted solid-liquid extraction using a methanol/water mixture (e.g., 80:20 v/v) has been shown to be effective, convenient, and highly reproducible.[3]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. It selectively isolates analytes while removing non-specific compounds that often cause ion suppression.[1]
-
Dilution: Simply diluting the sample can be a very effective approach, as it reduces the concentration of interfering matrix components.[7] For beverage samples containing sweeteners, a large dilution factor (e.g., 500x) has been successfully used to minimize matrix effects while maintaining sufficient sensitivity for quantification.[8] However, this is only feasible if the analyte concentration is high enough to be detected after dilution.[7]
Q4: I'm working with plasma samples. What is the recommended sample preparation protocol?
A4: For plasma or serum, protein precipitation is a common and effective first step. A one-step deproteinization procedure using methanol has been successfully validated for the analysis of mogroside V in rat plasma.[4][9] This involves adding a volume of cold methanol (e.g., 250 µL) to a small volume of plasma (e.g., 75 µL), vortexing, and then centrifuging to pellet the precipitated proteins.[4][9] The resulting supernatant can then be filtered and injected.[10]
Q5: Can I overcome matrix effects by adjusting my LC-MS method instead of changing the sample prep?
A5: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly help:
-
Chromatographic Separation: Improving the separation of 11-oxo-mogroside V from co-eluting matrix components is crucial.[1] This can be achieved by:
-
Testing different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water).[3]
-
Adding modifiers like formic acid (e.g., 0.1%) to both mobile phase components to improve peak shape.[3][11]
-
Optimizing the gradient elution program to better resolve the analyte from interferences.[3]
-
Using high-efficiency columns, such as those with smaller particle sizes or different stationary phases (e.g., Polar-RP columns for polar analytes).[8]
-
-
Internal Standardization: Using a suitable internal standard (IS) is a widely recognized technique to correct for matrix effects.[6] The ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical properties and elution behavior, and thus experiences the same matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used.
Frequently Asked Questions (FAQs)
Q1: What exactly is a matrix effect?
A1: A matrix effect in LC-MS is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][12] These components can compete with the analyte for ionization, leading to a suppressed signal, or in some cases, enhance the signal.[1][12] This can severely compromise the accuracy, precision, and reproducibility of quantitative analyses.[12]
Q2: What are the typical LC-MS parameters for analyzing mogrosides like 11-oxo-mogroside V?
A2: Based on validated methods for mogrosides, here are typical starting parameters:
-
Column: A reversed-phase C18 column is commonly used.[4][9][11]
-
Mobile Phase: Gradient elution with acetonitrile and water, often with 0.1% formic acid as a modifier, provides good separation and peak shape.[3][11] A methanol/water mobile phase has also been used successfully.[4][9]
-
Ionization Mode: Negative-ion electrospray ionization (ESI) generally shows higher sensitivity for mogrosides.[3]
-
MS Detection: Detection is typically performed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][13] For example, the transition for mogroside V is often m/z 1285.6 → 1123.7.[4][9]
Q3: How is the matrix effect quantitatively expressed?
A3: The matrix effect is typically expressed as a percentage. It is calculated by comparing the peak response of an analyte in a spiked, extracted blank matrix to the response of the analyte in a pure solvent at the same concentration. Values between 85% and 115% are often considered acceptable, indicating no significant matrix effect. For instance, one study on mogroside V in rat plasma reported matrix effect values between 98.2% and 105.0%, which were considered negligible.[4]
Experimental Protocols & Data
Protocol: Solid-Liquid Extraction of Mogrosides from Fruit Material
This protocol is adapted from methodologies proven effective for Siraitia grosvenorii fruit analysis.[3]
-
Homogenization: Weigh a sample of dried, powdered fruit material.
-
Extraction: Add an 80:20 (v/v) methanol/water solution to the sample.
-
Sonication: Sonicate the mixture to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm filter.[10]
-
Analysis: The filtered extract is now ready for LC-MS injection.
Table 1: Example Matrix Effect and Recovery Data for Mogroside V in Rat Plasma
Data summarized from a pharmacokinetic study of mogroside V.[4][9]
| Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| 96.0 | 91.3 | 105.0 |
| 192 | 95.7 | 98.2 |
| 1920 | 94.3 | 101.8 |
| 76800 | 92.5 | 98.8 |
Visualizations
Caption: General workflow for 11-oxo-mogroside V analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 11. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Stability testing of 11-oxo-mogroside V in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 11-oxo-mogroside V in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 11-oxo-mogroside V?
A: While specific stability data for 11-oxo-mogroside V is limited in publicly available literature, mogrosides, in general, are considered to be biochemically stable.[1] Mogroside V, a closely related compound, is reported to be stable across a pH range of 3 to 12 when stored at 2 to 8°C.[2] Another source suggests stability for two years between pH 2.0 and 10.0. Mogrosides are also known to be heat stable.[1][2]
Q2: What are the expected degradation pathways for 11-oxo-mogroside V?
A: The primary degradation pathway for mogrosides, as triterpenoid glycosides, is the hydrolysis of the glycosidic bonds. This can be acid-catalyzed or enzyme-catalyzed, leading to the cleavage of sugar moieties from the mogrol core. Under harsh acidic conditions, further degradation of the aglycone may occur.
Q3: Which analytical techniques are suitable for monitoring the stability of 11-oxo-mogroside V?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry) is the most common and effective technique for quantifying 11-oxo-mogroside V and its potential degradation products.
Q4: How should stock solutions of 11-oxo-mogroside V be stored?
A: It is recommended to store stock solutions of 11-oxo-mogroside V at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C may be adequate, but stability under these conditions should be verified.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability testing and analysis of 11-oxo-mogroside V.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC | - Inappropriate mobile phase pH. - Column contamination or degradation. - Sample overload. | - Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2-8 for silica-based C18 columns). - Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. - Reduce the injection volume or dilute the sample. |
| Inconsistent retention times in HPLC | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Leaks in the HPLC system. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow. - Use a column oven to maintain a constant temperature. - Inspect all fittings and connections for leaks. |
| Loss of 11-oxo-mogroside V during the experiment | - Adsorption to container surfaces. - Degradation due to inappropriate solvent or pH. | - Use silanized glassware or polypropylene containers to minimize adsorption. - Ensure the pH of the solvent system is within the stable range for mogrosides (pH 3-10). |
| Appearance of unexpected peaks in the chromatogram | - Formation of degradation products. - Contamination of the sample or solvent. | - Conduct forced degradation studies (e.g., acid, base, oxidation, photolysis) to identify potential degradation products. - Analyze a blank solvent injection to check for contamination. |
Stability of Mogrosides: A Qualitative Summary
The following table summarizes the known stability of mogrosides based on available literature. This information can be used as a general guideline for 11-oxo-mogroside V, although specific testing is recommended.
| Condition | Stability | Notes |
| pH | Stable in the range of pH 3-12.[2] Another source suggests stability at pH 2.0-10.0. | Stability may decrease at very low or high pH, especially at elevated temperatures. |
| Temperature | Heat stable at 100-150°C for 4 hours and in boiling water for up to 8 hours.[2] | Prolonged exposure to high temperatures may lead to degradation. |
| Light | Should be protected from light for long-term storage. | Photostability studies are recommended to determine the extent of light sensitivity. |
| Enzymes | Susceptible to enzymatic degradation (hydrolysis of glycosidic bonds).[1] | Avoid enzymatic contamination of samples. |
Experimental Protocols
Protocol for Stability Testing of 11-oxo-mogroside V
1. Objective: To evaluate the stability of 11-oxo-mogroside V in different solvent systems under various conditions (pH, temperature).
2. Materials:
-
11-oxo-mogroside V reference standard
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Buffers: Phosphate buffers (pH 3, 5, 7, 9)
-
Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
HPLC system with UV or ELSD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubators/water baths
-
Volumetric flasks and pipettes
3. Stock Solution Preparation:
-
Prepare a stock solution of 11-oxo-mogroside V (e.g., 1 mg/mL) in a suitable solvent such as 50:50 ACN:Water.
4. Sample Preparation for Stability Studies:
-
For each condition, dilute the stock solution with the respective solvent system (e.g., buffers of different pH, different ratios of organic solvent to water) to a final concentration of approximately 100 µg/mL in vials.
-
Prepare triplicate samples for each time point and condition.
5. Stability Study Conditions:
-
pH Stability:
-
Store samples at different pH values (e.g., 3, 5, 7, 9) at a constant temperature (e.g., 25°C and 40°C).
-
-
Temperature Stability:
-
Store samples in a neutral pH buffer (e.g., pH 7) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Solvent Stability:
-
Store samples in different solvent mixtures (e.g., ACN:Water, MeOH:Water in various ratios) at a constant temperature (e.g., 25°C).
-
6. Time Points:
-
Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
7. HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 10-20 µL.
-
Quantify the peak area of 11-oxo-mogroside V at each time point.
8. Data Analysis:
-
Calculate the percentage of 11-oxo-mogroside V remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
Optimizing Cell-Based Assays with 11-oxo-mogroside V: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 11-oxo-mogroside V in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 11-oxo-mogroside V?
A1: 11-oxo-mogroside V is a cucurbitane glycoside, a type of natural sweetener, primarily sourced from the monk fruit (Siraitia grosvenorii).[1] It is a derivative of Mogroside V and is recognized for its potent antioxidant properties.[1][2]
Q2: What is the primary mechanism of action of 11-oxo-mogroside V?
A2: The primary known mechanism of action for 11-oxo-mogroside V is its strong antioxidant activity, where it effectively scavenges reactive oxygen species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3] It has also been noted to inhibit the induction of the Epstein-Barr virus early antigen, suggesting potential anti-tumor promoting activity.[2][3] While detailed signaling pathway studies are more extensive for its parent compound, Mogroside V, it is plausible that 11-oxo-mogroside V acts on similar pathways related to oxidative stress and inflammation, such as the Nrf2/HO-1 and PI3K/Akt pathways.[4]
Q3: How should I dissolve 11-oxo-mogroside V for cell culture experiments?
A3: Proper dissolution is critical for reproducible results. Based on available data, here are the recommended solvents:
-
Dimethyl sulfoxide (DMSO): Soluble at 1 mg/mL.[5]
-
Dimethylformamide (DMF): Soluble at 1 mg/mL.[5]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Soluble at 10 mg/mL.[5]
For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of 11-oxo-mogroside V in solution?
A4: When stored as a crystalline solid at -20°C, 11-oxo-mogroside V is stable for at least four years.[5] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
Q5: I am observing low or no biological activity of 11-oxo-mogroside V in my assay. What could be the issue?
A5: Several factors could contribute to a lack of observed activity:
-
Suboptimal Concentration: The concentration range might be too low. It's recommended to perform a dose-response study with a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay.
-
Compound Degradation: Ensure the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[2] Prepare fresh dilutions from the stock solution for each experiment.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to 11-oxo-mogroside V or may lack the specific targets modulated by the compound. Consider testing on different cell lines or a cell line known to be responsive to oxidative stress.
-
Incubation Time: The incubation time may be too short to elicit a measurable response. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.
Q6: My cell viability is significantly decreased even at low concentrations of 11-oxo-mogroside V. How can I address this?
A6: Unexpected cytotoxicity can be due to:
-
High Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%, with ≤0.1% being ideal). Always include a vehicle-only control in your experimental setup.
-
Cell Density: Low cell seeding density can make cells more susceptible to cytotoxic effects. Optimizing the cell number per well is crucial for consistent results.
-
Inherent Cytotoxicity: While generally considered to have low toxicity, at high concentrations, 11-oxo-mogroside V, like many natural compounds, may exhibit cytotoxic effects in certain cell lines. A preliminary cytotoxicity assay (e.g., MTT or LDH release) is recommended to establish a non-toxic working concentration range.
Q7: I am seeing high background or interference in my colorimetric/fluorometric assay. What is the cause and how can I fix it?
A7: This is a common issue when working with natural products.[6]
-
Compound Interference: 11-oxo-mogroside V, being a plant-derived compound, may have inherent color or fluorescence that interferes with the assay readout.
-
Direct Reduction of Assay Reagents: Antioxidant-rich compounds can directly reduce assay reagents like MTT or resazurin, leading to a false positive signal.[6]
-
Solution: If you suspect direct reduction, consider switching to an alternative assay that measures a different viability marker, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to this type of interference.[6]
-
Quantitative Data Summary
The following tables provide example data for the use of 11-oxo-mogroside V in cell-based assays. These are intended as a starting point, and optimal conditions should be determined for each specific experimental system.
Table 1: Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC₅₀ (µg/mL) |
| Superoxide (O₂⁻) | 4.79[2][3] |
| Hydrogen Peroxide (H₂O₂) | 16.52[2][3] |
| Hydroxyl Radical (•OH) | 146.17[2][3] |
| •OH-induced DNA Damage | 3.09[2][5] |
Table 2: Example Starting Concentrations for Cell-Based Assays
| Assay Type | Cell Line | Example Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 0.1 - 200 | 24, 48, 72 |
| Antioxidant (ROS Assay) | HaCaT (Keratinocytes) | 1 - 100 | 2 - 24 |
| Anti-inflammatory (NO Assay) | RAW 264.7 (Macrophages) | 5 - 150 | 24 |
| Gene Expression (qPCR) | HepG2 (Liver Cancer) | 10 - 100 | 6, 12, 24 |
Note: These are hypothetical concentration ranges and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the effect of 11-oxo-mogroside V on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of 11-oxo-mogroside V in culture medium from a DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include wells for untreated controls and vehicle controls (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Intracellular ROS Assay (DCFH-DA)
This protocol measures the antioxidant capacity of 11-oxo-mogroside V in cells.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 11-oxo-mogroside V for a predetermined time (e.g., 2 hours).
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) and incubate for the appropriate time.
-
DCFH-DA Staining: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the control cells (ROS inducer only).
Visualizations
Signaling Pathway
Caption: Plausible signaling pathways modulated by Mogroside V.
Experimental Workflow
Caption: General workflow for a cell-based assay with 11-oxo-mogroside V.
References
- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 11-oxo-mogroside V and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent mogrosides, 11-oxo-mogroside V and mogroside V, derived from the fruit of Siraitia grosvenorii (monk fruit). Both compounds are cucurbitane-type triterpenoid glycosides recognized for their intense sweetness and potential health benefits, including antioxidant properties.[1][2] This document synthesizes available experimental data to offer a clear perspective on their relative efficacy in combating oxidative stress.
Quantitative Data Summary
The antioxidant capacities of 11-oxo-mogroside V and mogroside V have been evaluated against various reactive oxygen species (ROS). The following table summarizes the half-maximal effective concentration (EC50) values obtained from in vitro chemiluminescence assays, providing a quantitative comparison of their scavenging activities. Lower EC50 values indicate higher antioxidant potency.
| Antioxidant Activity Metric | 11-oxo-mogroside V (EC50 in µg/mL) | Mogroside V (EC50 in µg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | Not specified, but stated to be lower than 11-oxo-mogroside V | [3][4][5][6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | Not specified, but stated to be lower than 11-oxo-mogroside V | [3][4][5][6] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | 48.44 | [3][4][5] |
| •OH-induced DNA Damage Inhibition | 3.09 | Not specified | [3][4][5] |
Based on the available data, 11-oxo-mogroside V demonstrates superior scavenging activity against superoxide and hydrogen peroxide radicals.[3][4][5][6] Conversely, mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.[3][4][5] Notably, 11-oxo-mogroside V also shows a remarkable ability to inhibit DNA damage induced by hydroxyl radicals.[3][4][5]
Experimental Protocols
The comparative antioxidant activities of 11-oxo-mogroside V and mogroside V were determined using in vitro chemiluminescence (CL) methods. These assays measure the light emitted from a chemical reaction, which is quenched in the presence of antioxidants.
Superoxide Radical (O₂⁻) Scavenging Assay
-
Reaction Mixture Preparation: A solution containing Tris-HCl buffer, luminol, and varying concentrations of the test compound (11-oxo-mogroside V or mogroside V) is prepared.
-
Radical Generation: The reaction is initiated by adding pyrogallol, which autoxidizes to generate superoxide radicals.
-
Chemiluminescence Measurement: The chemiluminescence intensity is measured immediately over a period of time.
-
Calculation of Scavenging Activity: The percentage of scavenging is determined by comparing the CL intensity of the sample to that of a control group without the antioxidant. The EC50 value is then calculated.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
The experimental protocol for H₂O₂ scavenging is similar to the superoxide radical assay, with the key difference being the method of radical generation, which involves a specific reaction to produce hydrogen peroxide.
Hydroxyl Radical (•OH) Scavenging Assay
-
Radical Generation: Hydroxyl radicals are generated via the Fenton reaction, which involves mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Addition of Test Compound: Various concentrations of 11-oxo-mogroside V or mogroside V are added to the system.
-
Chemiluminescence Measurement: The intensity of the chemiluminescence is measured.
-
Determination of Scavenging Activity: The inhibition of chemiluminescence indicates the scavenging of hydroxyl radicals. The EC50 value is calculated from the dose-response curve.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of 11-oxo-mogroside V and mogroside V using a chemiluminescence-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative analysis of 11-oxo-mogroside V from different monk fruit varieties
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of 11-oxo-mogroside V content across various cultivars of Siraitia grosvenorii (monk fruit). The data herein is compiled from scientific literature and is intended to provide a valuable resource for research, quality control, and the development of natural health products.
Quantitative Comparison of Mogroside Content
The concentration of 11-oxo-mogroside V, a significant cucurbitane-type triterpenoid glycoside, varies among different monk fruit cultivars and is influenced by factors such as maturity and processing methods. The following table summarizes the content of key mogrosides, including 11-oxo-mogroside V, in different varieties of monk fruit. It is important to note that the levels of these compounds can fluctuate, and the data presented represents a snapshot from specific studies.
| Cultivar/Variety | Mogroside V Content (mg/g dry weight) | 11-oxo-mogroside V Content (mg/g dry weight) | Siamenoside I Content (mg/g dry weight) | Reference |
| Qingpi x Changtan (Guangxi) | Varies with maturity, predominant after 60 days | Data not specified | Varies with maturity | [1][2] |
| Qingpi x Hongmao (Guangxi) | Varies with maturity | Data not specified | Varies with maturity | [3] |
| Generic Monk Fruit Extracts | 19.47% - 62.82% of total mogrosides | 5.60% - 15.32% of total mogrosides | 5.11% - 5.20% of total mogrosides | |
| Commercial Monk Fruit Extract | 30% - 40% (up to 90%) | 1% - 10% | 1% - 10% |
Note: Specific quantitative data for 11-oxo-mogroside V in named cultivars is limited in publicly available literature. The table reflects the general understanding that its content varies and provides context with the more abundant Mogroside V. Low-temperature drying methods have been shown to yield higher concentrations of both Mogroside V and 11-oxo-mogroside V compared to traditional hot-air drying.[4]
Experimental Protocols
Extraction and Purification of Mogrosides
This protocol outlines a general method for the extraction and purification of mogrosides from monk fruit, which can be adapted for targeting 11-oxo-mogroside V.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
HPLC system for analysis and purification
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix dried monk fruit powder with deionized water (1:10 w/v).
-
Heat the mixture at 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid residue. The extraction process on the residue can be repeated to maximize the yield.
-
Combine the aqueous extracts.
-
-
Initial Purification:
-
Pass the crude aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides from the column using 30-70% aqueous ethanol.
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
-
Quantification of 11-oxo-mogroside V by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 11-oxo-mogroside V.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[5]
-
Flow Rate: 0.75 mL/min.[5]
-
Detection Wavelength: 210 nm.[5]
-
Column Temperature: 40°C.[5]
Quantification: A calibration curve is generated using a certified reference standard of 11-oxo-mogroside V. The concentration in the samples is determined by comparing the peak area of the analyte to this calibration curve.
Visualizations
Experimental Workflow
Signaling Pathway Modulation
Mogrosides, including 11-oxo-mogroside V, are known for their antioxidant properties.[3] They can scavenge reactive oxygen species (ROS), which are implicated in various cellular signaling pathways related to inflammation and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Sweetness Profile of 11-Oxo-Mogroside V and Other Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweetness profiles of various mogrosides, the primary sweetening compounds found in monk fruit (Siraitia grosvenorii). As the demand for natural, non-caloric sweeteners continues to rise, a comprehensive understanding of the sensory characteristics of individual mogrosides is crucial for their application in the food, beverage, and pharmaceutical industries. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying biological pathways of sweet taste perception.
Quantitative Comparison of Mogroside Sweetness
The sweetness intensity of mogrosides is primarily determined by the number and linkage of glucose units attached to the mogrol aglycone. The following table summarizes the relative sweetness of several key mogrosides compared to a sucrose solution.
| Mogroside Derivative | Relative Sweetness to Sucrose | Key Taste Profile Characteristics |
| 11-oxo-mogroside V | Data not available in sensory panel studies; described commercially as "sweet tasting"[1][2] | 11-oxo compounds found in unripe monk fruit are associated with a bitter taste[3] |
| Mogroside V | 250–425 times sweeter | The most abundant mogroside in ripe monk fruit; may have a slight licorice-like aftertaste[4] |
| Siamenoside I | ~500-600 times sweeter | Considered to have a cleaner, more sucrose-like taste profile with less bitterness than other mogrosides. |
| Mogroside IV | ~300-400 times sweeter | Sweet, with some reports of minor off-tastes. |
| Mogroside III | ~195 times sweeter | Sweet taste. |
| Mogroside II E | Bitter | A precursor to the sweeter mogrosides found predominantly in unripe fruit[5] |
Sensory Profile of 11-oxo-mogroside V: An Area for Further Research
While commercial suppliers describe purified 11-oxo-mogroside V as a "sweet tasting" compound, scientific literature focusing on its comprehensive sensory profile is limited.[1][2] Notably, studies on the chemical composition of monk fruit at different stages of ripeness have indicated that 11-oxo derivatives, which are more prevalent in unripe fruit, are associated with a bitter taste.[3] This suggests that the presence of the oxo- group at the 11-position on the mogrol backbone may significantly influence the taste profile, potentially introducing bitter notes or altering the sweetness perception.
A definitive characterization of the sweetness profile of 11-oxo-mogroside V, including its sweetness intensity, temporal profile (onset and duration of sweetness), and the presence and intensity of any off-tastes (such as bitterness, metallic, or licorice notes) and aftertaste, will require dedicated sensory evaluation by trained panels.
Experimental Protocols
A comprehensive sensory evaluation of high-intensity sweeteners like mogrosides is essential to understand their potential applications. Below is a detailed methodology for conducting such an analysis.
Sensory Panel Evaluation of Mogroside Sweetness Profile
1. Panelist Selection and Training:
-
Recruit panelists (typically 10-15) based on their sensory acuity, ability to discriminate between basic tastes, and descriptive abilities.
-
Conduct screening tests to assess their sensitivity to sweet and bitter tastes using solutions of sucrose and caffeine at varying concentrations.
-
Train the selected panelists on the specific sensory attributes to be evaluated for mogrosides. This includes defining terms for different taste modalities (e.g., sweetness, bitterness, sourness, umami), temporal characteristics (e.g., sweetness onset, lingering aftertaste), and off-flavors (e.g., licorice, metallic). Reference standards for each attribute should be provided.
2. Sample Preparation:
-
Prepare aqueous solutions of purified mogrosides (e.g., 11-oxo-mogroside V, Mogroside V, Siamenoside I) at various concentrations. The concentrations should be chosen to elicit a perceptible but not overwhelming sweetness, often determined in preliminary testing.
-
A series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) should be prepared as reference standards for sweetness intensity.
-
All samples should be prepared with purified, taste-free water and presented at a standardized temperature (e.g., room temperature).
3. Sensory Evaluation Procedure:
-
Employ a randomized, blind or double-blind presentation order to avoid bias.
-
Panelists should rinse their mouths with purified water before and between samples.
-
Utilize a sip-and-spit protocol to minimize sensory fatigue.
-
The intensity of each sensory attribute (e.g., sweetness, bitterness, licorice aftertaste) is rated on a structured scale, such as a 15-cm line scale anchored with "none" and "extremely intense."
-
Temporal aspects can be measured using a time-intensity (TI) method, where panelists rate the intensity of a specific attribute continuously over a set period after expectorating the sample.
4. Data Analysis:
-
Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the mogroside samples.
-
Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons.
-
Time-intensity data can be used to generate curves, from which parameters like maximum intensity, time to maximum intensity, and duration of sensation can be derived and compared.
Experimental Workflow for Sensory Evaluation
Signaling Pathway for Sweet Taste Perception
The sensation of sweetness is initiated by the binding of sweet compounds, including mogrosides, to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within the taste buds. The primary receptor for sweet taste is a heterodimer of the T1R2 and T1R3 proteins.
Canonical Sweet Taste Signaling Pathway
The binding of a mogroside to the T1R2/T1R3 receptor triggers a conformational change, activating an intracellular G-protein called gustducin. This initiates a signaling cascade:
-
G-Protein Activation: Activated gustducin (specifically the α-subunit) stimulates the enzyme phospholipase C-β2 (PLCβ2).
-
Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.
Sweet Taste Signaling Pathway Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Effects of 11-oxo-mogroside V: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant properties of 11-oxo-mogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document summarizes key experimental data, details relevant methodologies, and visualizes potential molecular pathways to support further research and development of this natural compound as a potent antioxidant agent.
In Vitro Antioxidant Activity: A Direct Comparison
The primary in vitro antioxidant activity of 11-oxo-mogroside V has been characterized through its ability to scavenge various reactive oxygen species (ROS). The most notable direct comparison has been with its structural analog, mogroside V.
Table 1: Comparative In Vitro ROS Scavenging Activity of 11-oxo-mogroside V and Mogroside V
| Compound | Superoxide Anion (O₂⁻) Scavenging EC₅₀ (µg/mL) | Hydrogen Peroxide (H₂O₂) Scavenging EC₅₀ (µg/mL) | Hydroxyl Radical (•OH) Scavenging EC₅₀ (µg/mL) | •OH-induced DNA Damage Inhibition EC₅₀ (µg/mL) | Reference |
| 11-oxo-mogroside V | 4.79 | 16.52 | 146.17 | 3.09 | [1][2][3] |
| Mogroside V | - | - | 48.44 | - | [1][2][3] |
EC₅₀: The concentration of the compound required to scavenge 50% of the free radicals.
The in vitro data clearly indicates that 11-oxo-mogroside V is a more potent scavenger of superoxide anions and hydrogen peroxide compared to mogroside V.[1][2][3] Conversely, mogroside V demonstrates superior hydroxyl radical scavenging activity.[1][2][3] Notably, 11-oxo-mogroside V exhibits a remarkable ability to inhibit hydroxyl radical-induced DNA damage, with a very low EC₅₀ value of 3.09 µg/mL.[1][2][3]
In Vivo Antioxidant Effects: An Indirect Assessment
Direct in vivo studies specifically investigating the antioxidant effects of 11-oxo-mogroside V are currently limited. However, research on mogroside extracts and the parent compound, mogroside V, provides strong evidence for the potential in vivo antioxidant activity of this class of compounds.
Studies on mogroside extracts have demonstrated their ability to reduce oxidative stress in animal models.[4][5] For instance, in alloxan-induced diabetic mice, mogroside extracts were found to lower oxidative stress and improve the levels of antioxidant enzymes.[4] While these findings are promising, it is important to note that these extracts contain a mixture of mogrosides, and the specific contribution of 11-oxo-mogroside V to these in vivo effects has not been elucidated.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro antioxidant assays.
Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging
This method was utilized to determine the ROS scavenging activity of 11-oxo-mogroside V and mogroside V.[1][2][3]
Principle: The assay is based on the principle that the reaction between a specific ROS and a chemiluminescent probe (e.g., luminol or lucigenin) results in the emission of light. An antioxidant compound will scavenge the ROS, leading to a decrease in the chemiluminescence signal. The degree of inhibition is proportional to the antioxidant's scavenging ability.
Workflow:
Caption: Workflow of the chemiluminescence assay for ROS scavenging.
Detailed Steps:
-
Generation of ROS: Specific ROS are generated in a controlled chemical system.
-
Superoxide Anion (O₂⁻): Typically generated by the xanthine/xanthine oxidase system.
-
Hydrogen Peroxide (H₂O₂): A stable ROS that can be directly added to the assay system.
-
Hydroxyl Radical (•OH): Often generated via the Fenton reaction (Fe²⁺ + H₂O₂).
-
-
Chemiluminescence Reaction: The generated ROS is mixed with a suitable chemiluminescent probe (e.g., luminol).
-
Addition of Antioxidant: Varying concentrations of the test compound (11-oxo-mogroside V or mogroside V) are added to the reaction mixture. A control group without the antioxidant is also prepared.
-
Measurement: The chemiluminescence intensity is measured over time using a luminometer.
-
Data Analysis: The percentage of inhibition of the chemiluminescence signal by the antioxidant is calculated relative to the control. The EC₅₀ value is then determined from the dose-response curve.
Potential Signaling Pathways
While the precise signaling pathways through which 11-oxo-mogroside V exerts its antioxidant effects are not yet fully elucidated, studies on structurally related cucurbitane triterpenoids and mogroside extracts suggest potential mechanisms.[5][6] These compounds are thought to modulate endogenous antioxidant defense systems through various signaling cascades.
A plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Postulated Nrf2-mediated antioxidant signaling pathway for 11-oxo-mogroside V.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like 11-oxo-mogroside V, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's capacity to neutralize ROS.
Conclusion
11-oxo-mogroside V demonstrates significant in vitro antioxidant activity, particularly in scavenging superoxide anions and hydrogen peroxide, and protecting against DNA damage. While direct in vivo evidence is still needed, the established antioxidant effects of related mogrosides suggest a promising potential for 11-oxo-mogroside V as a therapeutic agent against oxidative stress-related conditions. Further research is warranted to confirm its in vivo efficacy, elucidate the specific signaling pathways involved, and evaluate its safety profile for potential clinical applications.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice [agris.fao.org]
- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 11-oxo-mogroside V and Mogroside V: A Guide for Researchers
For researchers and professionals in the fields of natural product chemistry, food science, and drug development, understanding the stability of bioactive compounds is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a comparative overview of the stability of two key sweetening and bioactive compounds derived from Monk Fruit (Siraitia grosvenorii): 11-oxo-mogroside V and mogroside V.
While direct comparative studies on the stability of 11-oxo-mogroside V and mogroside V under various pH and temperature conditions are not extensively available in peer-reviewed literature, this guide synthesizes existing data on their individual characteristics and antioxidant capacities to offer insights into their relative stability. Furthermore, it outlines a comprehensive experimental protocol for conducting forced degradation studies to systematically evaluate and compare their stability profiles.
Comparative Overview of Physicochemical Properties and Antioxidant Activity
Both 11-oxo-mogroside V and mogroside V are triterpenoid glycosides responsible for the intense sweetness of Monk Fruit. Their structural similarity, with the primary difference being an oxo-group at the C-11 position in 11-oxo-mogroside V, suggests that they may exhibit different reactivity and, consequently, stability.
A key indicator of chemical reactivity and potential stability is a compound's antioxidant activity. A comparative study on the in vitro antioxidant activities of these two compounds revealed distinct profiles in scavenging reactive oxygen species (ROS).[1]
| Parameter | 11-oxo-mogroside V | Mogroside V | Reference |
| Superoxide (O₂⁻) Scavenging (EC₅₀) | 4.79 µg/mL | Less effective than 11-oxo-mogroside V | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging (EC₅₀) | 16.52 µg/mL | Less effective than 11-oxo-mogroside V | [1][2] |
| Hydroxyl (•OH) Radical Scavenging (EC₅₀) | 146.17 µg/mL | 48.44 µg/mL (More effective) | [1] |
| •OH-induced DNA Damage Inhibition (EC₅₀) | 3.09 µg/mL | Not reported in the comparative study | [1][2] |
These findings suggest that 11-oxo-mogroside V is a more potent scavenger of superoxide and hydrogen peroxide, while mogroside V demonstrates superior efficacy in neutralizing hydroxyl radicals.[1] This difference in antioxidant mechanism may translate to different stability profiles under specific oxidative conditions.
In terms of general stability, mogrosides are often described as biochemically stable and inert to thermal and enzymatic degradation in some contexts.[3] However, studies on the metabolism of mogroside V indicate that it can be degraded by digestive enzymes and intestinal flora.[4] For 11-oxo-mogroside V, one supplier indicates a stability of at least four years when stored at -20°C.
Experimental Protocols for Comparative Stability Assessment
To definitively compare the stability of 11-oxo-mogroside V and mogroside V, a forced degradation study is the recommended approach. This involves subjecting the compounds to a range of stress conditions to accelerate their degradation and identify potential degradation products and pathways.
Preparation of Stock Solutions
-
Prepare stock solutions of 11-oxo-mogroside V and mogroside V of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
Forced Degradation Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
Sample Analysis
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve:
-
Quantify the remaining percentage of the parent compound (11-oxo-mogroside V or mogroside V) and identify and quantify any degradation products by comparing the chromatograms of the stressed samples to those of the unstressed control.
The following diagram illustrates a general workflow for a comparative forced degradation study.
In Vivo and Metabolic Stability
Beyond physicochemical stability, the metabolic fate of these compounds is crucial for their biological activity. Mogroside V is known to be metabolized by human intestinal bacteria.[6] The primary metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[6] This suggests that in a biological system, the stability of mogroside V is influenced by enzymatic activity. The biotransformation of 11-oxo-mogroside V by gut microbiota has also been studied, indicating its susceptibility to metabolic degradation.
The following diagram illustrates the known metabolic pathways of mogroside V.
Conclusion
Based on the available data, both 11-oxo-mogroside V and mogroside V exhibit antioxidant properties, suggesting they are susceptible to oxidative degradation, albeit through different mechanisms. The oxo-functional group in 11-oxo-mogroside V appears to enhance its ability to scavenge superoxide and hydrogen peroxide, while mogroside V is a more effective hydroxyl radical scavenger.
For a comprehensive understanding of their relative stability, conducting a side-by-side forced degradation study using the outlined protocol is highly recommended. Such a study would provide invaluable data for formulation development, shelf-life determination, and ensuring the consistent quality and efficacy of products containing these natural sweeteners. The insights gained from such research will be instrumental for scientists and drug development professionals working with these promising natural compounds.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 11-Oxo-Mogroside V Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of various extraction methods for 11-oxo-mogroside V, a potent natural sweetener derived from Siraitia grosvenorii (monk fruit). The selection of an appropriate extraction technique is a critical determinant of yield, purity, and overall process efficiency. This document outlines conventional and modern extraction protocols, presenting available quantitative data to facilitate an informed choice of methodology for research and development purposes.
Comparison of Extraction Method Performance
The efficiency of 11-oxo-mogroside V extraction is influenced by the chosen method, with significant variations in total mogroside yield and the relative abundance of 11-oxo-mogroside V. The following table summarizes quantitative data from various studies. It is important to note that a direct comparison is challenging due to variations in raw material, specific experimental conditions, and analytical methods used across different studies.
| Extraction Method | Solvent | Key Parameters | Total Mogroside Yield (%) | 11-Oxo-Mogroside V Content | Source |
| Hot Water Extraction | Water | Solid/liquid ratio: 1:15 (g/mL), 3 extractions for 60 min each after a 30 min soak. | 5.6% | Not specified | [1] |
| Ethanol Extraction | 70% Aqueous Ethanol | 500 g fresh fruit with 2000 mL solvent, 3 extractions, followed by D101 macroporous resin purification. | 0.5% (of extract) | 10.6% of total mogrosides | [2] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | Solid/liquid ratio: 1:45 (g/mL), 55°C, 40 kHz, 45 min. | 2.98% | Not specified | [3] |
| Microwave-Assisted Extraction (MAE) | Water | Solid/liquid ratio: 1:8 (g/mL), 750 W, 15 min. | 0.73% | Not specified | [2] |
| Flash Extraction | Water | Solid/liquid ratio: 1:20 (g/mL), 6000 r/min, ambient temperature, 4 min. | 10.06% | Not specified | [2] |
| Mogroside Extract Analysis | Not Applicable | Analysis of a prepared mogroside extract. | Not Applicable | 7.34 g/100 g of extract | [4] |
Note: The yield of 11-oxo-mogroside V is a critical parameter that is not always reported directly. The data from Qi et al. (2024) provides a valuable insight into the mogroside profile of an ethanol extract, showing a significant proportion of 11-oxo-mogroside V.[2] Additionally, the initial processing of the monk fruit, particularly the drying method, has a substantial impact on the final 11-oxo-mogroside V content, with low-temperature drying methods being superior to traditional hot-air drying.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of extraction processes. Below are protocols for the key extraction methods discussed.
Hot Water Extraction
This conventional method is straightforward and avoids the use of organic solvents.
-
Materials: Dried and powdered monk fruit, deionized water.
-
Procedure:
-
Mix the powdered monk fruit with deionized water at a solid-to-liquid ratio of 1:10 (w/v).[6]
-
Heat the mixture to a temperature range of 60-80°C and maintain for 2-3 hours with continuous stirring.[6]
-
Separate the extract from the solid residue by filtration.
-
To maximize yield, the extraction process can be repeated on the solid residue.[6]
-
Combine the aqueous extracts for further purification.[6]
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to enhance the extraction process, often leading to higher yields in shorter times.
-
Materials: Dried and powdered monk fruit, desired solvent (e.g., water, ethanol-water mixtures).[7]
-
Procedure:
-
Combine the powdered monk fruit with the chosen solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.[7]
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration.[3]
-
Maintain the temperature of the extraction mixture as required by the specific protocol.[7]
-
After extraction, filter the mixture to separate the liquid extract from the solid residue.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction of target compounds.
-
Materials: Dried and powdered monk fruit, appropriate solvent.
-
Procedure:
-
Place the powdered monk fruit and solvent in a microwave-safe extraction vessel.
-
Set the microwave power (e.g., 750 W) and extraction time (e.g., 15 min).[2]
-
After irradiation, allow the mixture to cool before filtering to collect the extract.
-
Purification using Macroporous Resin Chromatography
This is a common and effective step for purifying and concentrating mogrosides from the crude extract.
-
Materials: Crude mogroside extract, macroporous adsorbent resin (e.g., Amberlite XAD series, D101), deionized water, aqueous ethanol solutions.[2][6]
-
Procedure:
-
Pre-equilibrate the macroporous resin column with deionized water.[6]
-
Load the crude aqueous extract onto the column.[6]
-
Wash the column with deionized water to remove highly polar impurities like sugars and pigments.[6]
-
Elute the adsorbed mogrosides using a gradient of aqueous ethanol (e.g., 30-70%).[6]
-
Collect the eluate containing the mogrosides.
-
Concentrate the eluate, typically using a rotary evaporator, to obtain a purified mogroside extract.[6]
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of 11-oxo-mogroside V, the following diagrams are provided.
Caption: Generalized workflow for the extraction and purification of mogrosides.
Caption: Proposed antioxidant signaling pathway of mogrosides via Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 6. easybuyingredients.com [easybuyingredients.com]
- 7. hielscher.com [hielscher.com]
The Potential of 11-oxo-mogroside V as a Novel Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, has intensified the search for novel and reliable biomarkers for early diagnosis, prognosis, and therapeutic monitoring. While established biomarkers have proven clinical utility, the quest for more sensitive and specific markers continues. This guide explores the potential of 11-oxo-mogroside V, a natural triterpenoid glycoside, as an emerging biomarker in metabolic studies. We present a comparative analysis with established biomarkers, supported by available experimental data, and propose a framework for its validation.
Introduction to 11-oxo-mogroside V
11-oxo-mogroside V is a derivative of mogroside V, the primary sweet compound in the fruit of Siraitia grosvenorii (monk fruit). Beyond its sweetness, emerging research suggests that mogrosides and their metabolites possess various bioactive properties, including antioxidant and anti-inflammatory effects, which are highly relevant to the pathophysiology of metabolic diseases. As a metabolite of the abundant mogroside V, 11-oxo-mogroside V is of particular interest for its potential to reflect metabolic changes in vivo.
Comparative Analysis: 11-oxo-mogroside V vs. Established Metabolic Biomarkers
A direct validation of 11-oxo-mogroside V as a biomarker for metabolic syndrome is not yet established in the scientific literature. However, based on its known antioxidant properties and its origin as a metabolite of a compound with demonstrated effects on metabolism, a hypothetical comparison can be drawn against well-established biomarkers.
Table 1: Quantitative Comparison of 11-oxo-mogroside V and Established Metabolic Biomarkers
| Biomarker | Class | Key Function/Association with Metabolic Disease | Typical Performance Characteristics | Quantitative Data for 11-oxo-mogroside V (Antioxidant Activity) |
| 11-oxo-mogroside V | Triterpenoid Glycoside | Potential antioxidant and anti-inflammatory agent. | To be determined in the context of metabolic disease. | EC50 for O₂⁻ scavenging: 4.79 µg/mL[1][2] EC50 for H₂O₂ scavenging: 16.52 µg/mL[1][2] EC50 for •OH scavenging: 146.17 µg/mL[1] |
| Leptin | Adipokine | Regulates appetite and energy expenditure. Elevated levels are associated with obesity and insulin resistance. | Serum levels directly correlate with body fat mass. | Not Applicable |
| Adiponectin | Adipokine | Insulin-sensitizing and anti-inflammatory properties. Levels are inversely correlated with obesity and metabolic syndrome. | Low levels are a strong predictor of type 2 diabetes and cardiovascular disease. | Not Applicable |
| C-Reactive Protein (CRP) | Inflammatory Marker | A general marker of inflammation. Elevated levels are associated with an increased risk of cardiovascular events in metabolic syndrome. | High-sensitivity CRP (hs-CRP) is a sensitive marker for low-grade chronic inflammation. | Not Applicable |
| Triglycerides (TG) | Lipid | A type of fat found in the blood. Elevated levels are a key component of the diagnostic criteria for metabolic syndrome. | Fasting TG levels are a standard component of lipid panel tests. | Not Applicable |
Note: The quantitative data for 11-oxo-mogroside V currently available in the literature primarily pertains to its antioxidant activity. Further studies are required to determine its correlation with metabolic disease markers.
Proposed Experimental Validation of 11-oxo-mogroside V as a Metabolic Biomarker
The validation of a novel biomarker is a multi-step process. The following outlines a proposed experimental workflow for validating 11-oxo-mogroside V as a biomarker for metabolic syndrome.
Caption: A three-phase workflow for the analytical, pre-clinical, and clinical validation of 11-oxo-mogroside V.
Experimental Protocols
Quantification of 11-oxo-mogroside V in Biological Samples by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 11-oxo-mogroside V in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-oxo-mogroside V and the internal standard.
-
In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines an animal study to investigate the correlation between 11-oxo-mogroside V and metabolic parameters.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diet:
-
Control group (n=10): Standard chow diet.
-
High-fat diet (HFD) group (n=10): Diet with 60% of calories from fat.
-
-
Duration: 12 weeks.
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the study for the analysis of 11-oxo-mogroside V, glucose, insulin, lipids, leptin, adiponectin, and hs-CRP.
-
Collect urine samples for the analysis of 11-oxo-mogroside V.
-
-
Data Analysis:
-
Perform statistical analysis to compare the levels of 11-oxo-mogroside V and other biomarkers between the control and HFD groups.
-
Conduct correlation analysis to determine the relationship between 11-oxo-mogroside V levels and the other metabolic parameters.
-
Signaling Pathways and Potential Mechanism of Action
While the direct signaling pathways modulated by 11-oxo-mogroside V are not fully elucidated, its parent compound, mogroside V, has been shown to influence pathways relevant to metabolic health. It is plausible that 11-oxo-mogroside V shares similar mechanisms.
Caption: Potential signaling pathways modulated by mogroside V and its metabolites, including anti-inflammatory and metabolic regulatory effects.
Conclusion
11-oxo-mogroside V presents an intriguing candidate as a novel biomarker in metabolic studies. Its origin as a metabolite of a bioactive natural compound, coupled with its antioxidant properties, warrants further investigation. The proposed validation workflow provides a roadmap for future research to establish its clinical utility. While direct evidence is currently limited, the potential for 11-oxo-mogroside V to serve as a sensitive and specific marker for metabolic dysregulation makes it a compelling subject for the scientific and drug development communities. Further research is essential to unlock its full potential in the fight against metabolic diseases.
References
Safety Operating Guide
Proper Disposal of 11-oxo-mogroside V (Standard): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical standards such as 11-oxo-mogroside V is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 11-oxo-mogroside V, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 11-oxo-mogroside V should always be consulted, information from the SDS of the closely related compound, Mogroside V, indicates that it is considered "Harmful if swallowed". As a standard precautionary measure, chemical compounds of this nature should not be disposed of as general waste or released into the sewage system.
Key Safety and Handling Precautions:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 11-oxo-mogroside V. |
| Avoid Ingestion and Inhalation | Do not eat, drink, or smoke in areas where the compound is handled. Avoid generating dust. |
| Containment | Handle the compound in a well-ventilated area, preferably in a fume hood. |
| Emergency Procedures | In case of accidental ingestion, seek immediate medical attention. For skin or eye contact, rinse thoroughly with water. |
Step-by-Step Disposal Protocol
The proper disposal of 11-oxo-mogroside V involves a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps for its disposal.
Detailed Experimental Protocols for Waste Handling
1. Preparation of the Waste Container:
-
Selection: Choose a container made of a material chemically resistant to 11-oxo-mogroside V and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure screw cap is generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "11-oxo-mogroside V," and any other components of the waste mixture. The date of waste generation should also be included.
2. Collection of Waste:
-
Solid Waste: Unused or expired 11-oxo-mogroside V standard, as well as any materials contaminated with the solid (e.g., weighing paper, spatulas, gloves), should be placed directly into the designated hazardous waste container.
-
Solution Waste: If the standard has been dissolved in a solvent, the resulting solution should be collected in a separate, appropriately labeled liquid waste container. Do not mix with other incompatible waste streams.
3. Temporary Storage in the Laboratory:
-
The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
-
Ensure that the storage area is secure to prevent unauthorized access.
4. Final Disposal:
-
Disposal of chemical waste must be carried out in accordance with local, regional, and national regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including the SDS for 11-oxo-mogroside V.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 11-oxo-mogroside V, fostering a secure research environment and upholding their commitment to environmental responsibility. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
Personal protective equipment for handling 11-oxo-mogroside V (Standard)
Hazard Assessment:
11-oxo-mogroside V is a derivative of Mogroside V. The SDS for Mogroside V indicates that it is harmful if swallowed. As a precautionary measure, 11-oxo-mogroside V should be handled as a potentially hazardous substance. It is supplied as a crystalline solid[1].
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 11-oxo-mogroside V in various laboratory scenarios.
| Activity | Eyes | Hands | Body | Respiratory |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator may be required[2]. |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or chemical-resistant apron | For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary. |
Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the available safety information.
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a microbalance to weigh the desired amount of the solid standard. Avoid creating dust.
-
If preparing a stock solution, use a solvent recommended by the supplier, such as DMSO or DMF[3].
2. Dissolution and Use:
-
Add the solvent to the solid in a suitable container (e.g., a vial or flask).
-
Cap the container and mix gently by vortexing or sonicating until the solid is fully dissolved.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to ensure accuracy and prevent spills.
-
Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
3. Storage:
-
Store the solid standard and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier (e.g., -20°C for long-term stability)[1].
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
Segregate waste containing 11-oxo-mogroside V from other waste streams.
-
Use a designated, clearly labeled, and sealed waste container for all disposable materials that have come into contact with the chemical, including pipette tips, tubes, and gloves.
2. Liquid Waste:
-
Collect all liquid waste containing 11-oxo-mogroside V in a compatible, sealed, and clearly labeled container.
-
Do not pour chemical waste down the drain.
3. Solid Waste:
-
Place empty vials and other contaminated solid waste into the designated solid waste container.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of 11-oxo-mogroside V.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
